CGP 65015
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of CGP 35348
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 35348, chemically known as (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a selective and centrally active antagonist of the GABAB receptor.[1][2][3][4] Its discovery in the early 1990s by scientists at Ciba-Geigy (now Novartis) provided a valuable pharmacological tool to investigate the physiological roles of GABAB receptors, which are implicated in a wide range of neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CGP 35348, including detailed experimental protocols and data presented for clarity and comparison.
Discovery and Pharmacological Profile
CGP 35348 was identified as a potent and selective antagonist at GABAB receptors through a series of biochemical and electrophysiological studies.[1] A key finding was its ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for CGP 35348's interaction with the GABAB receptor.
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 µM | Rat cortical membranes | [1][2][4] |
| pA2 | 5.38 | Rat anococcygeus muscle | [5] |
Table 1: Quantitative Pharmacological Data for CGP 35348
Synthesis of CGP 35348
The synthesis of CGP 35348 involves the formation of a phosphinic acid derivative of GABA. While the specific, detailed, step-by-step protocol from the original discovery is not publicly available in journal articles, the general synthesis of phosphinic acid analogues of GABA has been described by Froestl et al. (1995).[6][7] The synthesis would likely follow a multi-step pathway involving the introduction of the phosphinic acid moiety and the aminopropyl side chain.
A plausible synthetic approach, based on the synthesis of similar phosphinic acid derivatives, is outlined below.
Caption: Plausible synthetic workflow for CGP 35348.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for the key experiments used to characterize CGP 35348.
GABAB Receptor Binding Assay
This assay determines the affinity of CGP 35348 for the GABAB receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Rat cortical membranes
-
[3H]-GABA (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Isoguvacine (to block GABAA receptors)
-
Baclofen (B1667701) (for non-specific binding determination)
-
CGP 35348 (test compound)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]-GABA and varying concentrations of CGP 35348 in Tris-HCl buffer containing isoguvacine.
-
For non-specific binding, incubate a set of tubes with an excess of unlabeled baclofen.
-
Incubate at 4°C for a specified time (e.g., 20 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Caption: Workflow for GABAB receptor binding assay.
Functional Assay: Inhibition of Baclofen-Stimulated Adenylate Cyclase
This functional assay assesses the antagonist properties of CGP 35348 by measuring its ability to block the baclofen-induced inhibition of adenylate cyclase.
Materials:
-
Rat cortical slices
-
Krebs-Henseleit buffer
-
Forskolin (B1673556) (to stimulate adenylate cyclase)
-
Baclofen (GABAB agonist)
-
CGP 35348 (test compound)
-
ATP
-
Reagents for cAMP measurement (e.g., cAMP radioimmunoassay kit)
Procedure:
-
Prepare fresh rat cortical slices.
-
Pre-incubate the slices in Krebs-Henseleit buffer.
-
Incubate the slices with forskolin to stimulate adenylate cyclase, in the presence or absence of baclofen and varying concentrations of CGP 35348.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP levels using a suitable method (e.g., radioimmunoassay).
-
Determine the ability of CGP 35348 to reverse the baclofen-induced decrease in cAMP levels.
Electrophysiology: Antagonism of Late Inhibitory Postsynaptic Potential (IPSP) in Hippocampal Slices
This electrophysiological experiment demonstrates the functional antagonism of CGP 35348 at postsynaptic GABAB receptors.
Materials:
-
Rat hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Baclofen
-
CGP 35348
Procedure:
-
Prepare acute hippocampal slices from rat brain.
-
Place the slice in a recording chamber continuously perfused with aCSF.
-
Position a stimulating electrode to activate Schaffer collaterals and a recording electrode in the CA1 pyramidal cell layer.
-
Record baseline synaptic responses, including the late IPSP mediated by GABAB receptors.
-
Apply baclofen to the bath to potentiate the late IPSP.
-
Co-apply CGP 35348 with baclofen and observe the antagonism of the baclofen-induced potentiation of the late IPSP.
Caption: GABAB receptor signaling pathway and the action of CGP 35348.
Conclusion
CGP 35348 remains a cornerstone tool in neuroscience research for elucidating the complex roles of the GABAB receptor system. Its discovery paved the way for a deeper understanding of GABAergic neurotransmission and its implications in health and disease. This technical guide provides a centralized resource for researchers, consolidating key information on its discovery, synthesis, and the experimental methodologies crucial for its pharmacological characterization. The provided data and protocols serve as a valuable reference for future studies aimed at developing novel therapeutics targeting the GABAB receptor.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP-35348 - Wikipedia [en.wikipedia.org]
- 4. CGP 35348, GABAB antagonist (CAS 123690-79-9) | Abcam [abcam.com]
- 5. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of CGP 52432 as a selective GABA-B antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 52432, with the chemical name 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl] diethoxymethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols for key assays used in its characterization are provided, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Introduction to CGP 52432 and GABA-B Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase, a decrease in calcium (Ca2+) conductance, and an increase in potassium (K+) conductance.[1] This results in a slow and prolonged inhibitory effect on neuronal excitability.
Presynaptically, GABA-B receptors function as autoreceptors, inhibiting the release of GABA, and as heteroreceptors, modulating the release of other neurotransmitters such as glutamate (B1630785) and somatostatin (B550006).[2] This positions GABA-B receptors as critical targets for therapeutic intervention in a variety of neurological and psychiatric disorders.
CGP 52432 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of GABA-B receptors due to its high potency and selectivity as an antagonist.
Quantitative Pharmacological Data
The pharmacological activity of CGP 52432 has been quantified through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
Table 1: Binding Affinity and Potency of CGP 52432
| Parameter | Value | Receptor/System | Reference |
| IC50 | 85 nM | GABA-B Receptor | [3][4] |
| pA2 | 7.70 | GABA-B Autoreceptors (rat cerebral cortex) | [2] |
Table 2: Selectivity of CGP 52432
| Receptor Target | Fold Selectivity (relative to GABA-B Autoreceptors) | Reference |
| GABA-B receptors regulating somatostatin release | 35-fold lower IC50 for autoreceptors | [2][4] |
| GABA-B receptors regulating glutamate release | 100-fold lower IC50 for autoreceptors | [2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Neurotransmitter Release Assay
Caption: Workflow for a neurotransmitter release assay from synaptosomes.
Detailed Experimental Protocols
The characterization of CGP 52432 involves several key experimental procedures. Below are detailed methodologies for these assays.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the affinity (Ki) of CGP 52432 for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in a buffer containing a fixed concentration of a GABA-B receptor radioligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626).
-
Increasing concentrations of CGP 52432 are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GABA-B agonist (e.g., baclofen) or antagonist.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The assay is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of CGP 52432 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Release from Synaptosomes
This functional assay assesses the ability of CGP 52432 to antagonize the inhibitory effect of a GABA-B agonist on neurotransmitter release.
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to obtain a crude synaptosomal fraction (P2 fraction).
-
Synaptosomes are further purified, if necessary, using density gradient centrifugation.
-
-
Neurotransmitter Release Assay:
-
Synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA for autoreceptor studies, or [3H]glutamate for heteroreceptor studies) to allow for its uptake into the nerve terminals.
-
The pre-loaded synaptosomes are then placed in a superfusion system and continuously perfused with a physiological buffer.
-
After a baseline period of release is established, a GABA-B receptor agonist (e.g., baclofen) is added to the superfusion medium to inhibit neurotransmitter release.
-
CGP 52432 is then co-perfused with the agonist to determine its ability to reverse the agonist-induced inhibition.
-
Neurotransmitter release is evoked by depolarization with a high concentration of potassium chloride (KCl) in the superfusion buffer.
-
Fractions of the superfusate are collected throughout the experiment.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The amount of neurotransmitter released is expressed as a percentage of the total synaptosomal content.
-
The antagonistic effect of CGP 52432 is quantified by its ability to restore the evoked release of the neurotransmitter in the presence of the agonist.
-
Conclusion
CGP 52432 is a highly potent and selective antagonist of GABA-B receptors, with a notable preference for presynaptic autoreceptors. Its well-characterized pharmacological profile, combined with its utility in in vitro and in vivo studies, makes it an indispensable tool for researchers in neuroscience and drug development. The detailed methodologies and visual aids provided in this guide are intended to support the continued investigation of the intricate roles of the GABA-B receptor system in health and disease.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
The CGP Compound Series: A Technical Guide for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core CGP series of compounds utilized in the study of synaptic plasticity. These compounds, primarily targeting the GABA-B receptor, have been instrumental in elucidating the molecular mechanisms underpinning learning and memory. This document offers a centralized resource featuring quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate research and drug development in neuroscience.
Core Compounds and Their Mechanisms of Action
The CGP series encompasses a range of antagonists and positive allosteric modulators (PAMs) of the GABA-B receptor, a G-protein coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic transmission.[1]
-
GABA-B Receptor Antagonists: Compounds such as CGP 55845 , CGP 35348 , and CGP 52432 competitively block the binding of the endogenous ligand GABA to the GABA-B receptor. This inhibition prevents the activation of downstream signaling cascades, which normally lead to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By blocking these inhibitory effects, GABA-B antagonists can enhance neuronal excitability and facilitate synaptic plasticity phenomena like long-term potentiation (LTP).
-
GABA-B Receptor Positive Allosteric Modulators (PAMs): CGP 7930 is a key example of a GABA-B PAM. Unlike antagonists that block the receptor, PAMs bind to a distinct allosteric site on the receptor complex.[2][3] This binding event increases the affinity of the receptor for GABA and enhances the efficacy of GABA-mediated signaling, thereby potentiating the inhibitory effects of the endogenous ligand.[3][4] This "fine-tuning" of GABA-B receptor activity offers a more nuanced approach to modulating synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data for the featured CGP compounds, allowing for easy comparison of their potencies and binding affinities across different experimental paradigms.
| Compound | Target | Assay Type | Preparation | Value | Reference |
| CGP 55845 | GABA-B Receptor | Antagonist Binding (IC50) | - | 5 nM | [5][6] |
| GABA-B Receptor | Agonist Binding Prevention (pKi) | - | 8.35 | [5][6] | |
| GABA-B Receptor | Inhibition of Baclofen Response (IC50) | Isoproterenol Assay | 130 nM | [5] | |
| GABA Release Inhibition | - | - | pEC50 = 8.08 | ||
| Glutamate Release Inhibition | - | - | pEC50 = 7.85 | ||
| CGP 35348 | GABA-B Receptor | Antagonist Binding (IC50) | Rat Cortical Membranes | 34 µM | [7] |
| CGP 52432 | GABA-B Autoreceptor | Antagonist Binding (IC50) | Rat Cortical Synaptosomes | 85 nM (0.085 µM) | [8] |
| GABA-B Autoreceptor | Antagonist Activity (pA2) | Rat Cortical Synaptosomes | 7.70 | [8] | |
| CGP 7930 | GABA-B Receptor | Positive Allosteric Modulation (EC50) | GABA-stimulated [35S]GTPγS binding | 5.37 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
GABA-B Receptor Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by the activation of GABA-B receptors.
Caption: Canonical GABA-B receptor signaling pathway.
Mechanism of Positive Allosteric Modulation by CGP 7930
This diagram depicts how CGP 7930 enhances GABA-B receptor function.
Caption: Positive allosteric modulation of the GABA-B receptor by CGP 7930.
Experimental Workflow: Hippocampal Slice Electrophysiology for LTP Studies
This diagram outlines the key steps in a typical long-term potentiation experiment using hippocampal slices.
Caption: Workflow for studying LTP in hippocampal slices with CGP compounds.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of CGP compounds and synaptic plasticity.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating the effects of GABA-B receptor modulation on LTP in the CA1 region of the hippocampus.[1][10][11]
1.1. Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface chamber and allow them to recover for at least 1 hour at room temperature, continuously perfused with oxygenated aCSF.
1.2. Electrophysiological Recording:
-
Place a single slice in a submersion recording chamber perfused with aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
1.3. Drug Application and LTP Induction:
-
For antagonist studies (e.g., CGP 55845), perfuse the slice with the compound at the desired concentration (e.g., 1-10 µM) for a pre-incubation period of 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).[10]
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
1.4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the pre-induction baseline average.
-
Compare the degree of potentiation between control and drug-treated slices.
Paired-Pulse Facilitation (PPF) Protocol
This protocol is used to investigate the presynaptic effects of CGP compounds.[12][13][14]
2.1. Slice Preparation and Recording Setup:
-
Prepare and maintain hippocampal slices as described in the LTP protocol.
-
The recording and stimulating electrode placement is also the same.
2.2. Paired-Pulse Stimulation:
-
Deliver pairs of stimulation pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).
-
Record the resulting fEPSPs for each pulse pair.
2.3. Drug Application and Data Analysis:
-
Establish a stable baseline of paired-pulse responses.
-
Apply the CGP compound (e.g., CGP 35348) and record the changes in the paired-pulse ratio (PPR), calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.
-
An increase in PPR is indicative of a presynaptic mechanism of action, suggesting a decrease in the initial probability of neurotransmitter release.
Neurotransmitter Release Assay from Synaptosomes
This protocol is suitable for studying the effects of CGP compounds on the release of neurotransmitters from presynaptic terminals.[8][15][16][17][18]
3.1. Synaptosome Preparation:
-
Homogenize brain tissue (e.g., cerebral cortex) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomes in a physiological buffer.
3.2. Neurotransmitter Loading and Release:
-
Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate) by incubation.
-
Superfuse the loaded synaptosomes with a physiological buffer to establish a stable baseline of release.
-
Stimulate neurotransmitter release by depolarization, typically by increasing the extracellular potassium concentration (e.g., to 15-30 mM).
3.3. Drug Application and Measurement:
-
Introduce the CGP compound (e.g., CGP 52432) into the superfusion medium before and during depolarization.
-
Collect the superfusate in fractions and measure the amount of radiolabeled neurotransmitter released using liquid scintillation counting.
-
Analyze the data to determine the effect of the compound on basal and depolarization-evoked neurotransmitter release.
Radioligand Binding Assay
This assay is used to determine the binding affinity of CGP compounds for the GABA-B receptor.[4]
4.1. Membrane Preparation:
-
Homogenize brain tissue or cells expressing GABA-B receptors in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes to remove endogenous ligands.
4.2. Binding Reaction:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA or a specific radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled CGP compound to compete for binding with the radioligand.
-
Allow the reaction to reach equilibrium.
4.3. Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4.4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing CGP compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
This comprehensive guide provides a foundational resource for researchers and professionals working with the CGP series of compounds to investigate the intricate mechanisms of synaptic plasticity. The detailed information on quantitative data, experimental protocols, and signaling pathways is intended to facilitate the design and execution of future studies in this critical area of neuroscience.
References
- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of CGP7930, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 6. CGP 55845 hydrochloride, GABAB antagonist (ab120337) | Abcam [abcam.co.jp]
- 7. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS | Journal of Neuroscience [jneurosci.org]
- 8. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 12. The GABAB receptor antagonist, CGP-35348, inhibits paired-pulse disinhibition in the rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Potential of CGP GABAB Antagonists: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anxiolytic agents with improved efficacy and side-effect profiles remains a cornerstone of neuropsychiatric drug discovery. Among the promising targets, the GABAergic system, particularly the GABAB receptor, has garnered significant attention. While GABAB receptor agonists have demonstrated anxiolytic properties, their clinical utility is often hampered by adverse effects such as sedation and muscle relaxation. This has shifted focus towards GABAB receptor antagonists as a potential therapeutic avenue. This technical guide provides an in-depth overview of the role of a specific class of GABAB antagonists, the CGP compounds, in preclinical anxiety models. It aims to equip researchers with a comprehensive understanding of their mechanism of action, efficacy in various behavioral paradigms, and the experimental protocols necessary to evaluate these compounds.
GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission. They are heterodimers, composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit triggers a conformational change, leading to the activation of the associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling cascades involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This concerted action ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Role of CGP GABAB Antagonists in Preclinical Anxiety Models
Several competitive GABAB receptor antagonists, often designated with the prefix "CGP," have been instrumental in elucidating the role of this receptor in anxiety. By blocking the effects of endogenous GABA at the GABAB receptor, these antagonists are hypothesized to disinhibit neuronal circuits that may be hypoactive in anxiety states, thereby producing anxiolytic-like effects. The following sections detail the findings from key preclinical anxiety models.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and the test is based on the conflict between the rodent's innate aversion to open, elevated spaces and its drive to explore a novel environment. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Quantitative Data from EPM Studies with CGP Antagonists:
| Compound | Species | Dose | Route of Administration | Key Findings |
| CGP 35348 | Rat | 100, 300, 900 mg/kg | Intraperitoneal (i.p.) | Increased open arm time and entries. |
| CGP 55845 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | No significant effect on time in open arms or entries.[1] |
| CGP 36742 | Rat | 30 mg/kg | Not specified | Showed anxiolytic activity.[2] |
| SCH 50911 | Not specified | 1-3 mg/kg | Not specified | Produced anxiolytic-like effects, increasing time in open areas.[3] |
Light-Dark Box Test
The light-dark box test is another common paradigm for assessing anxiety in rodents. It is based on the conflict between the animal's natural aversion to brightly lit areas and its exploratory drive. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data from Light-Dark Box Test Studies with CGP Antagonists:
| Compound | Species | Dose | Route of Administration | Key Findings |
| CGP 55845 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | No significant effect on time in the light compartment.[1] |
Fear Conditioning
Fear conditioning is a form of Pavlovian learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. After conditioning, the CS alone can elicit a fear response, which in rodents is often quantified as "freezing" behavior (the complete absence of movement except for respiration). This model is particularly relevant to anxiety disorders like post-traumatic stress disorder (PTSD).
Findings from Fear Conditioning Studies with CGP Antagonists:
One study investigated the effect of the GABAB receptor antagonist CGP 52432 in an auditory fear conditioning protocol in the highly anxious BALB/c mouse strain. The results indicated that CGP 52432 did not alter freezing behavior when administered before the acquisition, recall, or extinction training sessions. While specific quantitative data on the percentage of freezing was not provided in the abstract, the qualitative outcome suggests that, under the tested conditions, this particular GABAB antagonist did not modulate conditioned fear responses.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical behavioral studies. The following sections provide comprehensive methodologies for the key anxiety models discussed.
Experimental Workflow for Preclinical Anxiety Testing
References
- 1. TRACE AND CONTEXTUAL FEAR CONDITIONING IS ENHANCED IN MICE LACKING THE α4 SUBUNIT OF THE GABAA RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fear Conditioning by Proxy: The Role of High Affinity Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of CGP Compounds on Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of CGP compounds, primarily focusing on GABA-B receptor antagonists, on learning and memory. It provides a comprehensive overview of the preclinical and clinical evidence, detailed experimental methodologies, and the underlying molecular mechanisms.
Introduction to CGP Compounds and Learning and Memory
The "CGP" designation originates from the legacy of Ciba-Geigy Pharmaceuticals (now part of Novartis) and encompasses a range of compounds with diverse pharmacological activities. Within the realm of neuroscience, a significant body of research has focused on CGP compounds that act as antagonists at the GABA-B receptor. These compounds, including CGP35348, CGP55845, and CGP36742 (also known as SGS742), have been investigated for their potential to enhance cognitive processes, particularly learning and memory.
The rationale for targeting the GABA-B receptor stems from its role as a key inhibitory modulator in the central nervous system. By blocking these receptors, CGP compounds can disinhibit neuronal circuits, leading to enhanced neurotransmitter release and synaptic plasticity, processes that are fundamental to memory formation.
Data Presentation: Quantitative Effects of CGP Compounds
The following tables summarize the quantitative data from key preclinical studies investigating the effects of CGP compounds on learning and memory.
Table 1: Effects of CGP35348 on Spatial Learning and Memory in the Morris Water Maze (Rodents)
| Species | Dose (mg/kg, i.p.) | Task Phase | Key Finding | Quantitative Data (Mean ± SEM) |
| Male Albino Mice | 1 | Retention | Shorter latency to reach the hidden platform | Latency (s): Control: N/A, CGP35348: N/A (P=0.04)[1] |
| Male Albino Mice | N/A | Acquisition | Improved learning during the acquisition phase | Data not provided in abstract |
| Male Albino Mice | N/A | Probe Trial | Significantly improved memory formation | Data not provided in abstract[2] |
| Rats | 12.5 - 300 | Spatial Retention | Enhanced memory at intermediate dosages | Dose-response relationship observed, specific data not in abstract[3] |
Table 2: Effects of CGP Compounds on Passive Avoidance Learning (Rodents)
| Compound | Species | Dose (mg/kg) | Key Finding | Quantitative Data |
| CGP35348 | Mice | N/A | Promoted acquisition, consolidation, and retrieval of memory | Data not provided in abstract[4] |
| CGP36742 | Mice | N/A | Promoted acquisition, consolidation, and retrieval of memory | Data not provided in abstract[4] |
| CGP36742 | Rats | 10 (chronic) | Restored learning deficit in olfactory bulbectomized rats | Trials to criterion: Sham: ~4, OB Control: ~9, OB + CGP36742: ~5[5] |
| CGP55845A | Rats | 0.01 - 1.0 | Improved learning and memory retention | More avoidances in both sessions compared to controls[6] |
| CGP71982 | Rats | 0.01 - 1.0 | Improved learning and memory retention | More avoidances in both sessions compared to controls[6] |
| CGP62349 | Rats | 0.01 | Improved learning and memory retention | Active only at the lowest dose tested[6] |
Table 3: Effects of CGP55845 on Olfactory Discrimination Learning in Aged Rats
| Cohort | Treatment | Key Finding | Quantitative Data |
| Aged Learning-Impaired | CGP55845 | Completely reversed learning deficits | Performance returned to that of young and aged unimpaired rats[7] |
| Young and Aged Unimpaired | CGP55845 | No significant effect on performance | Performance not significantly affected at any dose[7] |
Signaling Pathways and Molecular Mechanisms
The cognitive-enhancing effects of CGP compounds that are GABA-B receptor antagonists are primarily attributed to their ability to modulate synaptic plasticity, particularly long-term potentiation (LTP). This is achieved through a cascade of molecular events at both the presynaptic and postsynaptic terminals.
Presynaptic Mechanisms:
Presynaptic GABA-B autoreceptors and heteroreceptors regulate the release of neurotransmitters. Their activation by GABA leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Inhibition of voltage-gated calcium channels (CaV): This decreases the influx of calcium ions (Ca2+) into the presynaptic terminal.
By antagonizing these receptors, CGP compounds prevent this inhibition, leading to an increase in neurotransmitter release , most notably glutamate (B1630785), which is essential for the induction of LTP.
Postsynaptic Mechanisms:
Postsynaptic GABA-B receptors are coupled to G protein-activated inwardly rectifying potassium (GIRK) channels. Their activation causes an efflux of potassium ions (K+), leading to hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. Antagonism of these receptors by CGP compounds prevents this hyperpolarization, thereby increasing the excitability of the postsynaptic neuron.
The cAMP/PKA/CREB Pathway:
The increase in cAMP levels resulting from the inhibition of presynaptic GABA-B receptors activates Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of various genes. This initiates the transcription of genes crucial for the late phase of LTP and memory consolidation, including:
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[8][9]
-
c-Fos: An immediate early gene often used as a marker of neuronal activity.[8]
-
Activity-regulated cytoskeleton-associated protein (Arc): A protein involved in synaptic plasticity and memory consolidation.[8]
GABA-B Receptor Antagonism Signaling Pathway
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to assess the effects of CGP compounds on learning and memory.
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. This is repeated for several trials over a number of days. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located (target quadrant) is measured as an indicator of memory retention.
-
-
Drug Administration: CGP compounds or a vehicle control are typically administered intraperitoneally (i.p.) at a specified time before the training or probe trials.
-
Data Analysis: Key metrics include escape latency, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Procedure:
-
Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.
-
-
Drug Administration: CGP compounds can be administered before the training trial to assess effects on acquisition, immediately after the training trial to assess effects on consolidation, or before the retention trial to assess effects on retrieval.
-
Data Analysis: The primary measure is the step-through latency during the retention trial.
In Vitro Electrophysiology (Long-Term Potentiation)
LTP is a cellular model of synaptic plasticity that is widely believed to underlie learning and memory.
-
Preparation: Brain slices (typically from the hippocampus) are prepared and maintained in an artificial cerebrospinal fluid (aCSF).
-
Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.
-
LTP Induction: A high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol is delivered to the Schaffer collaterals to induce LTP.
-
Drug Application: CGP compounds are bath-applied to the brain slices before and during the LTP induction protocol.
-
Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope are measured to quantify the extent of LTP.
Experimental Workflow for Investigating CGP Compounds
Clinical Studies
The promising preclinical data for some CGP compounds, particularly the GABA-B receptor antagonist CGP36742 (SGS742), led to their investigation in human clinical trials for cognitive disorders.
A Phase II, double-blind, placebo-controlled study of SGS742 was conducted in 110 patients with mild cognitive impairment (MCI).[1][10][11] Oral administration of 600 mg of SGS742 three times a day for 8 weeks resulted in significant improvements in attention, specifically choice reaction time and visual information processing, as well as working memory, as measured by pattern recognition speed.[1][10][11] The treatment was reported to be well-tolerated.[1][11] Following these positive results, a second Phase II clinical trial was initiated in patients with Alzheimer's disease.[1][10] However, a subsequent Phase II trial of SGS742 in patients with Succinic Semialdehyde Dehydrogenase Deficiency (a rare metabolic disorder with neurological symptoms) did not show a significant improvement in cognition as measured by the Adaptive Behavior Assessment Scale.[2][12][13]
Conclusion and Future Directions
The body of research on CGP compounds, particularly GABA-B receptor antagonists, provides compelling evidence for their potential as cognitive enhancers. Preclinical studies consistently demonstrate that these compounds can improve performance in various learning and memory tasks, an effect that is mechanistically linked to the enhancement of synaptic plasticity. The facilitation of glutamate release and the modulation of the cAMP/PKA/CREB signaling pathway appear to be central to their mode of action.
While early clinical trials with SGS742 showed promise in patients with mild cognitive impairment, further research is needed to fully establish the therapeutic utility of this class of compounds for cognitive disorders. Future studies should focus on:
-
Optimizing dosing and treatment duration: The dose-response relationship for cognitive enhancement appears to be complex, with intermediate doses often showing the most significant effects.
-
Identifying specific patient populations: It is crucial to determine which patient populations are most likely to benefit from GABA-B receptor antagonist therapy.
-
Investigating long-term safety and efficacy: More extensive and longer-term clinical trials are necessary to fully evaluate the safety and sustained efficacy of these compounds.
-
Exploring novel CGP compounds: The development of new CGP compounds with improved pharmacokinetic and pharmacodynamic profiles could lead to more effective treatments for cognitive decline.
References
- 1. Frontiers | A new perspective on the role of the CREB family of transcription factors in memory consolidation via adult hippocampal neurogenesis [frontiersin.org]
- 2. A Randomized Controlled Trial of SGS-742, a γ-aminobutyric acid B (GABA-B) Receptor Antagonist, for Succinic Semialdehyde Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Improvement of learning and memory functions by GABAB receptor antagonists in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The modulatory effects of high affinity GABA(B) receptor antagonists in an active avoidance learning paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of GABA(B) Receptors Completely Reverses Age-related Learning Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CREB phosphorylation as a molecular marker of memory processing in the hippocampus for spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Controlled Trial of SGS742, a GABA-B Receptor Antagonist, for SSADH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A-Randomized--Double-Blind-Placebo-Controlled-Trial-of-SGS742--a-GABA-B-Receptor-Antagonist--in-Patients-with-SSADH-Deficiency [aesnet.org]
Cellular Targets of CGP 55845 in the Hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 55845 is a potent and selective antagonist of the Gamma-Aminobutyric Acid type B (GABAB) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. In the hippocampus, a brain region critical for learning and memory, CGP 55845 has been instrumental in elucidating the physiological roles of GABAB receptors in modulating synaptic transmission and plasticity. This technical guide provides an in-depth overview of the cellular targets of CGP 55845 in the hippocampus, presenting quantitative data on its antagonist activity, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.
Primary Cellular Target: GABAB Receptors
The principal cellular target of CGP 55845 in the hippocampus is the GABAB receptor. It acts as a competitive antagonist, blocking the binding of the endogenous agonist GABA and synthetic agonists like baclofen (B1667701) to both presynaptic and postsynaptic GABAB receptors.[1][2] This antagonistic action has been demonstrated across various hippocampal subfields, including the CA1 and CA3 regions.[1][3]
Presynaptic GABAB Autoreceptors and Heteroreceptors
CGP 55845 blocks presynaptic GABAB autoreceptors located on GABAergic nerve terminals, which normally serve to inhibit further GABA release. By antagonizing these receptors, CGP 55845 can enhance the probability of GABA release.[4] Additionally, it acts on presynaptic GABAB heteroreceptors found on glutamatergic terminals, where it blocks the inhibition of glutamate (B1630785) release.[5] This leads to an increase in the frequency of Excitatory Postsynaptic Currents (EPSCs) in hippocampal neurons.[3]
Postsynaptic GABAB Receptors
Postsynaptically, CGP 55845 antagonizes GABAB receptors that are coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these receptors by GABA typically leads to a slow, prolonged Inhibitory Postsynaptic Potential (IPSP) through potassium efflux and hyperpolarization. CGP 55845 blocks this baclofen-induced postsynaptic hyperpolarization and the late component of the IPSP.[1]
Quantitative Data on CGP 55845 Activity
The potency and selectivity of CGP 55845 as a GABAB receptor antagonist have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 5 nM | - | |
| pKi | 8.35 | - | |
| pEC50 (inhibition of GABA release) | 8.08 | - | |
| pEC50 (inhibition of glutamate release) | 7.85 | - | |
| IC50 (vs. baclofen in isoproterenol (B85558) assay) | 130 nM | - |
Table 1: Potency of CGP 55845 as a GABAB Receptor Antagonist
| Experimental Condition | Effect of CGP 55845 (Concentration) | Hippocampal Region | Reference |
| Baclofen-induced postsynaptic hyperpolarization | Blocked (1 µM) | CA1 | [1] |
| Baclofen-induced depression of evoked IPSPs and EPSPs | Blocked (1 µM) | CA1 | [1] |
| Late IPSP | Blocked | CA1 | [1] |
| Paired-pulse depression of IPSCs | Blocked | CA1 | [1] |
| Heterosynaptic depression of EPSPs | Blocked | CA1 | [1] |
| Repetitive excitatory field potentials | Facilitated induction and incidence (1 µM) | CA3 | [3] |
| Paired-pulse depression of CA3 population spikes | Attenuated | CA3 | [3] |
| Frequency of EPSCs in individual CA3 pyramidal neurons | Increased | CA3 | [3] |
| Tetanus-induced heterosynaptic depression | Reduced (2 µM) | - | [6] |
| NMDA-induced fEPSP depression | Reduced (2 µM) | - | [6] |
Table 2: Functional Effects of CGP 55845 on Synaptic Transmission in the Hippocampus
Experimental Protocols
The following sections detail common experimental methodologies used to study the effects of CGP 55845 in the hippocampus.
Hippocampal Slice Electrophysiology
This is the most prevalent technique for investigating the actions of CGP 55845 on hippocampal circuitry.
Objective: To record synaptic potentials and currents from hippocampal neurons in acute brain slices and assess the effect of CGP 55845.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2/5% CO2.[6]
-
CGP 55845 hydrochloride (Tocris Bioscience or equivalent)
-
Recording chamber (submersion or interface type)
-
Glass microelectrodes for recording and stimulating
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare transverse hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
-
Position stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and CA1 stratum radiatum).
-
Record baseline synaptic responses (fEPSPs, IPSPs, or whole-cell currents).
-
Bath-apply CGP 55845 at the desired concentration (typically 1-10 µM).[1][3][7]
-
Record synaptic responses in the presence of CGP 55845 to assess its effects.
-
Other pharmacological agents can be co-applied to isolate specific synaptic components (e.g., CNQX to block AMPA receptors, APV to block NMDA receptors).[7]
Whole-Cell Patch-Clamp Recordings
This technique allows for the detailed study of synaptic currents and the direct effects of CGP 55845 on individual neurons.
Objective: To measure excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) from a single hippocampal neuron.
Materials:
-
Same as for slice electrophysiology.
-
Patch-clamp amplifier.
-
Intracellular solution, for example (in mM): 132.5 K-gluconate, 10.3 KMeSO4, 7.2 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 GTP, with the pH adjusted to 7.3 with KOH.[7]
Procedure:
-
Prepare hippocampal slices as described above.
-
Visually identify a neuron (e.g., a CA1 pyramidal cell) using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity.
-
Apply CGP 55845 to the bath and record the changes in synaptic currents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CGP 55845 and a typical experimental workflow.
Caption: Presynaptic action of CGP 55845 in the hippocampus.
Caption: Postsynaptic action of CGP 55845 in the hippocampus.
Caption: Workflow for hippocampal slice electrophysiology with CGP 55845.
Broader Implications and Future Directions
The use of CGP 55845 has been pivotal in demonstrating the role of GABAB receptors in controlling hippocampal network excitability and plasticity.[3] For instance, by blocking GABAB receptors, CGP 55845 can facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[7] Furthermore, studies using CGP 55845 have implicated GABAB receptor-mediated signaling in heterosynaptic depression, a form of synaptic plasticity that involves communication between neuronal and glial networks.[6]
Future research could leverage CGP 55845 to explore the role of GABAB receptors in more complex hippocampal-dependent behaviors and in pathological states such as epilepsy, where network hyperexcitability is a key feature.[3][8] The development of subtype-selective GABAB receptor antagonists will further refine our understanding of the diverse functions of these receptors in hippocampal circuits.
Conclusion
CGP 55845 is an indispensable pharmacological tool for investigating the function of GABAB receptors in the hippocampus. Its high potency and selectivity have allowed for the precise dissection of the roles of presynaptic and postsynaptic GABAB receptors in modulating synaptic transmission and plasticity. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize CGP 55845 in their studies of hippocampal function and dysfunction.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulating hippocampal hyperexcitability through GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. GABAergic Network Activation of Glial Cells Underlies Hippocampal Heterosynaptic Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CGP 35348: A Pharmacological Tool for Dissecting GABA-B Receptor Subtype Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. The existence of different GABA-B receptor subtypes, primarily distinguished by the GABA-B1a and GABA-B1b subunit isoforms, offers the potential for targeted therapeutic interventions. The selective antagonist CGP 35348 has emerged as a valuable pharmacological tool to investigate the distinct physiological roles of these receptor subtypes. This technical guide provides a comprehensive overview of CGP 35348, including its pharmacological properties, experimental protocols for its use, and a detailed examination of the signaling pathways of GABA-B receptor subtypes.
Introduction to GABA-B Receptor Subtypes
Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. The GABA-B1 subunit exists in two main isoforms, GABA-B1a and GABA-B1b, which arise from alternative splicing. These isoforms are key to the functional diversity of GABA-B receptors due to their differential subcellular localization:
-
GABA-B1a: Predominantly located on presynaptic terminals of both excitatory and inhibitory neurons.[1]
-
GABA-B1b: Primarily found on postsynaptic dendritic spines.[1]
This distinct localization suggests that GABA-B1a-containing receptors are mainly involved in modulating neurotransmitter release (autoreceptors and heteroreceptors), while GABA-B1b-containing receptors are primarily responsible for postsynaptic inhibition.
CGP 35348: A Subtype-Preferential Antagonist
CGP 35348 is a selective and brain-penetrant GABA-B receptor antagonist.[2][3][4] While it is a competitive antagonist at all GABA-B receptors, it exhibits a notable preference for postsynaptic receptors, implying a higher affinity for GABA-B1b-containing subtypes over their presynaptic GABA-B1a counterparts.[2][3] This preferential antagonism makes CGP 35348 an invaluable tool for functionally dissecting the roles of pre- and postsynaptic GABA-B receptor populations.
Data Presentation: Pharmacological Properties of CGP 35348 and Other GABA-B Ligands
| Ligand | Type | Receptor Target | IC_50_ (μM) | K_i_ (nM) | Notes |
| GABA | Endogenous Agonist | GABA-B | - | - | Primary inhibitory neurotransmitter. |
| Baclofen | Selective Agonist | GABA-B | - | - | Commonly used as a muscle relaxant. |
| CGP 35348 | Selective Antagonist | GABA-B | 34 (rat cortical membranes)[2][4][5] | - | Brain-penetrant, higher affinity for postsynaptic vs. presynaptic receptors.[2][3] |
| Saclofen | Antagonist | GABA-B | - | - | Limited blood-brain barrier penetration. |
| Phaclofen | Antagonist | GABA-B | - | - | Limited blood-brain barrier penetration. |
Signaling Pathways of GABA-B Receptor Subtypes
The differential localization of GABA-B1a and GABA-B1b subunits dictates their engagement with distinct downstream signaling cascades. CGP 35348 can be used to selectively block these pathways.
Presynaptic GABA-B1a Signaling
Activation of presynaptic GABA-B1a-containing autoreceptors (on GABAergic neurons) or heteroreceptors (on glutamatergic, noradrenergic, etc., neurons) leads to the inhibition of neurotransmitter release. This is primarily achieved through the following mechanisms:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit of the activated G-protein directly binds to and inhibits N-type (Ca_v_2.2) and P/Q-type (Ca_v_2.1) calcium channels, reducing calcium influx and subsequent vesicle fusion.[6]
-
Inhibition of Adenylyl Cyclase: The Gα_i/o_ subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can further contribute to the inhibition of neurotransmitter release.
Postsynaptic GABA-B1b Signaling
Activation of postsynaptic GABA-B1b-containing receptors generates a slow inhibitory postsynaptic potential (IPSP), hyperpolarizing the neuron and making it less likely to fire an action potential. The key effector is:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and opens GIRK channels, leading to an efflux of potassium ions (K^+) and hyperpolarization of the postsynaptic membrane.[6]
-
Inhibition of Adenylyl Cyclase: Similar to the presynaptic mechanism, the Gα_i/o_ subunit inhibits adenylyl cyclase, reducing cAMP levels and potentially modulating the activity of other downstream effectors like protein kinase A (PKA).
Experimental Protocols
The following protocols provide detailed methodologies for utilizing CGP 35348 in key experiments to investigate GABA-B receptor subtype function.
Preparation of Synaptosomes for Neurotransmitter Release Assays
This protocol allows for the isolation of presynaptic terminals to study the effect of CGP 35348 on neurotransmitter release.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose (B13894), 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Sucrose solutions (e.g., 1.2 M and 0.8 M in HEPES buffer)
-
Dounce homogenizer
-
High-speed and ultracentrifuge
-
Krebs-Ringer buffer for release experiments
Procedure:
-
Homogenization: Dissect the brain region of interest in ice-cold homogenization buffer. Homogenize the tissue with a Dounce homogenizer (e.g., 10-12 gentle strokes).[7]
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Crude Synaptosome Pellet: Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.[7]
-
Sucrose Gradient Centrifugation (Optional, for higher purity): Resuspend the crude synaptosome pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers). Centrifuge at high speed (e.g., 50,000 x g for 2 hours). Synaptosomes will collect at the interface of the sucrose layers.
-
Washing and Resuspension: Carefully collect the synaptosome fraction, dilute it with Krebs-Ringer buffer, and centrifuge again to pellet the purified synaptosomes. Resuspend the final pellet in the desired volume of Krebs-Ringer buffer for release experiments.
Experimental Workflow for Release Assay:
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique allows for the direct measurement of postsynaptic currents and potentials, enabling the characterization of CGP 35348's effect on postsynaptic GABA-B receptor-mediated responses.
Materials:
-
Rodent brain slices (e.g., hippocampal, cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
Vibratome or tissue chopper
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature.
-
Recording: Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.[8]
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV) and record postsynaptic currents. In current-clamp mode, record the membrane potential.
-
Drug Application: Apply GABA-B receptor agonists (e.g., baclofen) to elicit a response, and then co-apply CGP 35348 to observe its antagonistic effects.
Logical Flow of a Patch-Clamp Experiment:
Conclusion
CGP 35348 serves as a powerful and indispensable tool for the functional discrimination of GABA-B receptor subtypes. Its preferential antagonism of postsynaptic GABA-B1b-containing receptors allows researchers to dissect the distinct contributions of pre- and postsynaptic GABA-B receptor populations to synaptic transmission and neuronal excitability. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for designing and interpreting experiments aimed at elucidating the complex roles of GABA-B receptor subtypes in health and disease. Further research to quantify the precise binding affinities of CGP 35348 for recombinant GABA-B1a and GABA-B1b isoforms will undoubtedly enhance its utility as a fine-tuned pharmacological probe.
References
- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Technical Guide to the History and Development of CGP GABA-B Receptor Antagonists
This guide provides a comprehensive overview of the history, development, and pharmacological properties of CGP compounds as GABA-B receptor antagonists. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and scientific application of these compounds.
Introduction: The Dawn of GABA-B Receptor Antagonism
The discovery of the GABA-B receptor in the early 1980s spurred a search for selective antagonists to elucidate its physiological roles and explore its therapeutic potential. Early antagonists, such as phaclofen (B54434) and saclofen, were limited by their low potency and poor blood-brain barrier penetration. This set the stage for the development of a new class of antagonists by Ciba-Geigy (now Novartis), designated by the prefix "CGP." These compounds, based on a phosphinic acid backbone, represented a significant leap forward in potency and central nervous system activity.
The Evolution of CGP Antagonists
The development of CGP antagonists followed a path of iterative chemical refinement, leading to compounds with progressively higher affinity and selectivity for the GABA-B receptor.
-
CGP 35348: The First Centrally Active Antagonist CGP 35348 was a pioneering compound, being one of the first GABA-B antagonists to demonstrate activity in the central nervous system after systemic administration.[1][2] It was instrumental in early in vivo studies that aimed to understand the physiological functions of GABA-B receptors.[1][3] However, its potency was still in the micromolar range.[1][2]
-
Second Generation: Nanomolar Potency Subsequent research led to the development of significantly more potent antagonists with nanomolar affinities. This new generation of compounds, including CGP 52432, CGP 54626, and CGP 55845, provided researchers with powerful tools to dissect the roles of GABA-B receptors in various physiological and pathological processes.[4][5][6] These compounds have been widely used to study synaptic plasticity, cognitive function, and epilepsy.[5][7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the most prominent CGP GABA-B receptor antagonists.
| Compound | IC50 (nM) | Receptor Binding Affinity (pKi) | Functional Potency (pEC50/pA2) |
| CGP 35348 | 34,000[1][2] | - | - |
| CGP 52432 | 85[9][10] | - | 7.70 (pA2 at autoreceptors)[10] |
| CGP 55845 | 5-6[11] | 8.35 | 8.08 (GABA release), 7.85 (glutamate release) |
| CGP 54626 | - | - | - |
Signaling Pathways and Mechanism of Action
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[12] The binding of an agonist, such as GABA or baclofen, activates the receptor, leading to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors. CGP antagonists act by competitively binding to the GABA-B receptor, thereby preventing agonist-induced activation.
Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP antagonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of GABA-B receptor antagonists. Below are outlines of key methodologies.
5.1. Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for the GABA-B receptor.
-
Objective: To determine the IC50 and Ki of a test compound.
-
Materials:
-
Rat cortical membranes (or cell lines expressing recombinant GABA-B receptors).
-
Radioligand (e.g., [3H]GABA, [3H]CGP54626).
-
Test compound (e.g., CGP 55845).
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation cocktail and counter.
-
-
Protocol Outline:
-
Prepare rat cortical membranes.
-
Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
5.2. Functional Assays: cAMP Measurement
These assays measure the ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase.
-
Objective: To determine the functional potency of an antagonist.
-
Materials:
-
Rat brain slices or cultured cells expressing GABA-B receptors.
-
GABA-B agonist (e.g., baclofen).
-
Test compound (e.g., CGP 52432).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based).
-
-
Protocol Outline:
-
Pre-incubate tissue/cells with the test antagonist at various concentrations.
-
Stimulate with a fixed concentration of agonist (e.g., baclofen) in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.
-
Plot the concentration-response curve to determine the IC50 of the antagonist.
-
5.3. In Vitro Electrophysiology
This technique is used to measure the effect of antagonists on neuronal activity.
-
Objective: To assess the ability of an antagonist to block agonist-induced hyperpolarization or inhibition of synaptic transmission.
-
Materials:
-
Brain slices (e.g., hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
GABA-B agonist (e.g., baclofen).
-
Test compound (e.g., CGP 55845).
-
Electrophysiology rig with microelectrodes.
-
-
Protocol Outline:
-
Prepare acute brain slices and maintain them in a recording chamber perfused with aCSF.
-
Obtain a stable whole-cell recording from a neuron (e.g., a CA1 pyramidal cell).
-
Apply the GABA-B agonist to induce a hyperpolarization or a reduction in evoked postsynaptic potentials.
-
Co-apply the test antagonist to observe the reversal of the agonist's effect.
-
Experimental and Drug Discovery Workflow
The development of novel CGP GABA-B receptor antagonists typically follows a structured workflow, from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery and development of CGP GABA-B receptor antagonists.
Conclusion and Future Directions
The development of the CGP series of GABA-B receptor antagonists has been pivotal in advancing our understanding of GABAergic neurotransmission. These compounds have provided the pharmacological tools necessary to explore the roles of GABA-B receptors in health and disease. Future research will likely focus on developing antagonists with improved pharmacokinetic properties and subtype selectivity, which could lead to novel therapeutic strategies for a range of neurological and psychiatric disorders, including cognitive impairment, depression, and absence epilepsy.[5][7][8]
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. GABAB receptor antagonists: from synthesis to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration Protocol for CGP 55845 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of CGP 55845, a potent and selective GABA-B receptor antagonist, in mouse models. Detailed protocols for administration, behavioral testing, and data analysis are outlined to ensure reproducibility and accuracy in experimental outcomes. The provided information is intended to support research into the neurological effects of GABA-B receptor modulation.
Introduction
CGP 55845 is a selective antagonist of the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[1][2] As an inhibitory G-protein coupled receptor (GPCR), the GABA-B receptor plays a crucial role in modulating neuronal excitability.[3][4][5] Its activation leads to the inhibition of adenylyl cyclase and the regulation of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (CaV), resulting in a hyperpolarization of the neuron and reduced neurotransmitter release.[3][6] By blocking these receptors, CGP 55845 prevents the inhibitory effects of GABA, leading to an increase in neuronal excitability. This mechanism of action makes CGP 55845 a valuable tool for investigating the role of the GABA-B receptor in various physiological and pathological processes, including learning, memory, anxiety, and epilepsy.
In Vivo Administration Protocol
A widely utilized protocol for the in vivo administration of CGP 55845 in mice involves intraperitoneal (i.p.) injections. This method allows for systemic delivery and has been demonstrated to be effective in various behavioral studies.
Materials:
-
CGP 55845 hydrochloride
-
Dimethyl Sulfoxide (DMSO) or 0.9% Saline solution
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve CGP 55845 hydrochloride in either DMSO or 0.9% saline to a final concentration that allows for the administration of 1 mg/kg body weight in a reasonable injection volume (e.g., 100 µL).
-
Ensure the solution is thoroughly mixed and homogenous before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the correct injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Administer the prepared CGP 55845 solution via intraperitoneal injection.
-
For control groups, administer an equivalent volume of the vehicle (DMSO or saline).
-
-
Dosing Regimen:
-
A typical dosing regimen involves daily injections for a period of 12 consecutive days.
-
Signaling Pathway of GABA-B Receptor Antagonism by CGP 55845
Caption: GABA-B receptor signaling and its antagonism by CGP 55845.
Experimental Workflow
A typical experimental workflow for evaluating the effects of CGP 55845 in mice involves a period of drug administration followed by a battery of behavioral tests.
References
- 1. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparing CGP 35348 Solutions for Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 35348 is a selective and centrally active antagonist of the GABA-B receptor, a G-protein coupled receptor for the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Due to its ability to cross the blood-brain barrier, CGP 35348 is a valuable pharmacological tool for in vitro and in vivo studies investigating the physiological and pathological roles of GABA-B receptors.[1] In electrophysiology, it is widely used to block GABA-B receptor-mediated signaling, thereby enabling the isolation and study of other synaptic components and the investigation of the roles of GABA-B receptors in synaptic plasticity, network oscillations, and various neurological disorders.
This document provides detailed application notes and protocols for the preparation and use of CGP 35348 solutions in electrophysiology experiments, with a focus on ensuring reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for CGP 35348, including its inhibitory concentration and typical working concentrations for various electrophysiological applications.
| Parameter | Value | Application | Source |
| IC50 | 34 µM | GABAB receptor binding in rat cortical membranes | [1][2] |
| Working Concentration | 10 - 100 µM | Antagonism of baclofen-induced hyperpolarization in hippocampal and spinal cord slices. | [1][2] |
| Working Concentration | 200 - 800 µM | Blocking synaptically evoked GABAB receptor-mediated currents in patch-clamp recordings. | [3] |
| Working Concentration | 100 - 1000 µM | Investigating the role of GABAB receptors in long-term potentiation (LTP). | [1] |
| Working Concentration | 100 µM | Studying effects on epileptiform activity in hippocampal slices. | [4] |
| Solubility | Up to 100 mM | In water |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of CGP 35348
This protocol describes the preparation of a concentrated stock solution of CGP 35348, which can be stored and diluted to the desired working concentration for daily experimental use.
Materials:
-
CGP 35348 powder (Molecular Weight: 225.22 g/mol )
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 22.52 mg of CGP 35348 powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, deionized water to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for up to 3 months when stored at -20°C. For shorter-term storage, solutions can be kept at -20°C for up to one month.[5]
Protocol 2: Preparation of Working Solutions in Artificial Cerebrospinal Fluid (aCSF)
This protocol details the dilution of the stock solution into artificial cerebrospinal fluid (aCSF) for direct application to neuronal preparations in electrophysiology experiments.
Materials:
-
100 mM CGP 35348 stock solution
-
Freshly prepared and oxygenated (95% O2 / 5% CO2) aCSF
-
Pipettes and sterile tips
-
Sterile tubes
aCSF Composition (Example):
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH2PO4 | 1.25 |
| MgSO4 | 1.3 |
| CaCl2 | 2.6 |
| NaHCO3 | 26 |
| Glucose | 10 |
Procedure:
-
Determine the final concentration: Decide on the final working concentration of CGP 35348 required for your experiment based on the information in the quantitative data table and relevant literature.
-
Dilution: On the day of the experiment, thaw an aliquot of the 100 mM CGP 35348 stock solution. Dilute the stock solution into the appropriate volume of oxygenated aCSF to achieve the desired final concentration. For example, to prepare 10 mL of 100 µM CGP 35348 in aCSF, add 10 µL of the 100 mM stock solution to 9.99 mL of aCSF.
-
pH Verification and Adjustment: After adding CGP 35348 to the aCSF, it is crucial to verify the pH of the final working solution. The pH of the aCSF should be maintained at a physiological level (typically 7.3-7.4). If the addition of CGP 35348 has altered the pH, adjust it back to the desired range using small volumes of diluted HCl or NaOH.
-
Application: The prepared working solution is now ready for application to the brain slices or cultured neurons via the perfusion system.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway and the Action of CGP 35348
GABA-B receptors are metabotropic receptors that, upon activation by GABA, couple to G-proteins to modulate downstream effectors. This typically leads to the activation of inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. CGP 35348 acts as a competitive antagonist at the GABA-B receptor, preventing GABA from binding and thereby blocking these downstream signaling events.
Caption: GABA-B receptor signaling and antagonism by CGP 35348.
Experimental Workflow for Preparing and Applying CGP 35348
The following diagram illustrates the logical flow of preparing and applying CGP 35348 solutions for a typical in vitro electrophysiology experiment.
Caption: Workflow for CGP 35348 solution preparation and application.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for CGP 52432 in In Vitro Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 52432 is a potent and selective antagonist of the GABA-B receptor, with an IC50 of 85 nM.[1][2][3] It is a valuable pharmacological tool for investigating the role of GABA-B receptors in synaptic transmission, plasticity, and neuronal excitability in various brain regions. In in vitro brain slice preparations, CGP 52432 is utilized to block GABA-B receptor-mediated effects, allowing for the isolation and study of other synaptic components. These application notes provide detailed protocols for the use of CGP 52432 in brain slice electrophysiology, including recommended concentrations, experimental procedures, and expected outcomes.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system. Presynaptically, their activation inhibits neurotransmitter release by reducing calcium influx. Postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium channels. CGP 52432 acts as a competitive antagonist at the GABA-B receptor, blocking the binding of the endogenous agonist GABA and thereby preventing these inhibitory actions.
Data Presentation
The following tables summarize quantitative data for the use of CGP 52432 in in vitro brain slice recordings based on published studies.
| Parameter | Value | Brain Region | Reference |
| Effective Concentration | 1 µM | Hippocampus (Oriens interneurons) | [4] |
| 1 µM | Dorso-lateral septum | [1] | |
| IC50 (GABA Autoreceptors) | 0.085 µM | Rat Cerebral Cortex (Synaptosomes) | [2][5] |
| Effect on IPSPs | 64 +/- 5% reduction | Dorso-lateral septal neurons | [1] |
Note: The IC50 value was determined in synaptosome preparations and may differ from the optimal concentration in acute brain slice preparations.
Experimental Protocols
I. Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, particularly for mature animals.[6][7]
Solutions:
-
NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O. pH 7.3–7.4, 300-310 mOsm/kg.[7]
-
HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 mM CaCl2·4H2O and 2 mM MgSO4·7H2O. pH 7.3–7.4, 300-310 mOsm/kg.
-
Recording aCSF: (in mM) 119 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 mM CaCl2·4H2O and 2 mM MgSO4·7H2O. pH 7.3–7.4, 300-310 mOsm/kg.
-
Intracellular Solution (for patch-clamp): (in mM) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. pH 7.3, 290–300 mOsm.
-
All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.[8]
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold, carbogenated NMDG-HEPES aCSF. Cut slices of the desired thickness (typically 300-400 µm).[9][10]
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34 °C for an initial recovery period of about 15 minutes.[7] Subsequently, transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before recording.[7][9]
II. Application of CGP 52432 and Electrophysiological Recording
Materials:
-
CGP 52432 stock solution (e.g., 10 mM in DMSO or water, stored at -20°C).
-
Prepared acute brain slices in a recording chamber.
-
Electrophysiology setup (amplifier, micromanipulators, microscope, data acquisition system).
-
Perfusion system.
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated recording aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 32-34°C.
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of postsynaptic currents/potentials) for at least 10-20 minutes.
-
CGP 52432 Application: Dilute the CGP 52432 stock solution into the recording aCSF to the final desired concentration (e.g., 1 µM). Switch the perfusion to the aCSF containing CGP 52432.
-
Data Acquisition: Record the electrophysiological activity in the presence of CGP 52432. Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).
-
Washout (Optional): To determine the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF and record for an additional 20-30 minutes.
Mandatory Visualizations
References
- 1. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 6. Underlying mechanisms of long-term potentiation during the inhibition of the cannabinoid CB1 and GABAB receptors in the dentate gyrus of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term potentiation of GABAergic synaptic transmission in neonatal rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of CGP 55845
These notes provide detailed information and protocols for the preparation and intraperitoneal (IP) administration of CGP 55845, a potent and selective GABA-B receptor antagonist. The information is intended for researchers, scientists, and drug development professionals working in preclinical in vivo studies.
Compound Information
-
Name: CGP 55845 Hydrochloride
-
Synonyms: CGP 55845A
-
Mechanism of Action: CGP 55845 is a potent and selective antagonist of the GABA-B receptor, with an IC50 value of approximately 5 nM.[1][2][3] It acts by preventing the binding of the endogenous agonist GABA to both presynaptic and postsynaptic GABA-B receptors.[4][5][6] This blockade inhibits the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, thereby affecting the release of neurotransmitters like GABA and glutamate.[1][4]
Solubility and Solvent Selection
CGP 55845 hydrochloride is a solid powder that requires solubilization for in vivo administration.[2] Its solubility is a critical factor in preparing appropriate formulations for IP injection.
Table 1: Solubility of CGP 55845 Hydrochloride
| Solvent | Concentration | Notes | Source |
| DMSO | Up to 100 mM | Gentle warming may be required. | [1][4] |
| DMSO | 5 mg/mL | Solution should be clear; warming may be applied. | [2] |
For IP injections, a multi-component vehicle is often used to ensure the compound remains in solution and to minimize potential irritation from pure DMSO.
In Vivo Dosage for Intraperitoneal Injection
The dosage of CGP 55845 can vary significantly depending on the animal model, the research question, and the specific behavioral or physiological endpoint being measured. The following table summarizes dosages reported in the literature for IP administration.
Table 2: Reported In Vivo Intraperitoneal (IP) Dosages of CGP 55845
| Animal Model | Dosage | Experimental Context | Source |
| Rat | 0.01 and 0.1 mg/kg | Reversal of age-induced impairments in olfactory learning. | [7] |
| Mouse | 0.5 mg/kg | Restoration of novel object recognition memory. | [8] |
| Mouse | 1 mg/kg | Hematological, biochemical, and behavioral studies. | [9][10][11][12][13] |
| Rat | 3 and 10 mg/kg | Forced swim test for antidepressant-like effects. | [7] |
Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental paradigm.
Experimental Protocols
Protocol 1: Preparation of CGP 55845 for Intraperitoneal Injection
This protocol describes two common methods for preparing CGP 55845 for in vivo use.
Method A: Simple DMSO/Saline Formulation
This method is suitable for lower concentrations where CGP 55845 remains soluble after dilution in saline.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of injection, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.
-
Important: The final concentration of DMSO in the injected volume should be kept low (typically <10%, ideally <5%) to avoid toxicity and inflammation. Perform a small-scale test to ensure the compound does not precipitate upon dilution with saline.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO from a 10 mg/mL stock: Mix 1 part DMSO stock with 9 parts sterile saline.
-
Method B: Co-Solvent Formulation (for higher concentrations or improved stability)
This method uses a combination of solvents to improve the solubility and stability of the compound in an aqueous solution.
-
Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO as described in Method A.
-
Vehicle Preparation: Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile water (or saline). A common ratio is 40% PEG300, 5% Tween 80, and 55% water.
-
Working Solution Preparation: A suggested procedure is as follows[8]:
-
Take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile double-distilled water (ddH₂O) or saline to reach the final volume and mix thoroughly.
-
The final percentage of each solvent should be calculated to ensure it is within acceptable limits for animal administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% water).
-
Protocol 2: Standard Procedure for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for performing an IP injection in a mouse. All procedures should be approved by the institution's animal care and use committee.
-
Animal Restraint:
-
Injection Site Identification:
-
Injection Procedure:
-
Use a new, sterile syringe and needle (25-30 gauge is typical) for each animal.[14]
-
Wipe the injection site with an alcohol swab to disinfect the area.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified lower right quadrant.[14]
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. This confirms the needle is not in a blood vessel or the bladder.
-
If aspiration is clear, slowly inject the substance.
-
Withdraw the needle smoothly and return the mouse to its cage.[14]
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately following the injection and at regular intervals afterward.
-
Visualizations
Signaling Pathway
The diagram below illustrates the mechanism of action for CGP 55845. As a GABA-B receptor antagonist, it blocks the inhibitory effects of GABA, preventing the inhibition of adenylyl cyclase and the modulation of ion channels that would normally occur upon receptor activation.
Caption: Mechanism of CGP 55845 as a GABA-B receptor antagonist.
Experimental Workflow
This diagram outlines a typical experimental workflow for an in vivo study involving the intraperitoneal administration of CGP 55845 to investigate its effects on animal behavior.
Caption: Standard workflow for an in vivo behavioral study using IP injection.
References
- 1. CGP 55845 hydrochloride, GABAB antagonist (CAS 149184-22-5) | Abcam [abcam.com]
- 2. CGP 55845 = 98 HPLC 149184-22-5 [sigmaaldrich.com]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researcherslinks.com [researcherslinks.com]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for CGP 35348 in Electrophysiology Patch-Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 35348 is a selective and centrally active antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA.[1][2][3] In electrophysiological studies, particularly using the patch-clamp technique, CGP 35348 is an invaluable tool for isolating and characterizing GABA-B receptor-mediated currents and synaptic potentials.[1][4] These application notes provide a comprehensive guide for the use of CGP 35348 in patch-clamp experiments, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflow.
Mechanism of Action
CGP 35348 selectively blocks GABA-B receptors, thereby inhibiting their downstream effects.[1][2] Activation of GABA-B receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[3] By antagonizing these receptors, CGP 35348 prevents these effects, allowing researchers to study the role of GABA-B receptors in neuronal excitability and synaptic transmission.
Quantitative Data for CGP 35348
The following table summarizes the key quantitative parameters of CGP 35348's activity from various electrophysiological and biochemical studies.
| Parameter | Value | Preparation | Reference |
| IC50 | 34 µM | Rat cortical membranes | [1][3][5] |
| EC50 | 34 µM | Not specified | [2] |
| Effective Concentration (Antagonism of L-baclofen) | 10 - 100 µM | Isolated rat spinal cord | [1] |
| Effective Concentration (Block of membrane hyperpolarization) | 10, 30, 100 µM | Rat hippocampal slice | [1][3] |
| Effective Concentration (Block of late IPSP) | 10, 30, 100 µM | Rat hippocampal slice | [1] |
| Effective Concentration (Block of baclofen-evoked hyperpolarization) | 0.5 mM (500 µM) | Rat auditory thalamic neurons | [6] |
| Effective Concentration (Block of synaptically evoked GABA-B currents) | 200 - 800 µM | Rat hippocampal slices (dentate gyrus) | [4] |
| EC50 (on field potential ictal discharges) | ~250 µM | Not specified | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GABA-B receptor antagonism by CGP 35348 and a typical experimental workflow for its use in patch-clamp experiments.
Caption: GABA-B receptor signaling and antagonism by CGP 35348.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: High-Throughput Cell-Based Assay for Screening GABA-B Receptor Antagonists Using CGP Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in modulating neuronal excitability.[1][2] GABA's effects are mediated by two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, which belong to the G-protein coupled receptor (GPCR) superfamily, mediate slow and prolonged inhibitory signals.[2][3] These receptors are implicated in a variety of neurological and psychiatric disorders, making them a significant target for drug discovery.[2][3] The development of selective antagonists for the GABA-B receptor is of great interest for therapeutic applications, including the potential treatment of cognitive and memory deficits.[2][4]
This application note provides a detailed protocol for a high-throughput, cell-based functional assay designed to screen for and characterize GABA-B receptor antagonists, with a specific focus on the potent and selective antagonist, CGP 55845.[5][6] The assay is based on the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels in a recombinant cell line expressing human GABA-B receptors.
Principle of the Assay
Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[1] Upon activation by an agonist such as GABA or baclofen, the receptor couples to Gαi/o proteins, which in turn inhibit the activity of adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[3] GABA-B receptor antagonists, like CGP 55845, competitively bind to the receptor and block the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.[2] This change in cAMP concentration can be quantitatively measured using various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Signaling Pathway
The signaling cascade initiated by GABA-B receptor activation and its antagonism is depicted below.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rndsystems.com [rndsystems.com]
- 6. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CGP 35348 in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 35348 is a selective and centrally active antagonist of the GABA-B receptor, a G-protein coupled receptor involved in slow and prolonged synaptic inhibition.[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vitro and in vivo studies of synaptic plasticity, learning, and memory.[4][5] In the context of long-term potentiation (LTP), a cellular correlate of learning and memory, CGP 35348 is utilized to investigate the role of GABA-B receptor-mediated inhibition in the induction and maintenance of synaptic strengthening. This document provides detailed application notes and protocols for the use of CGP 35348 in LTP experiments, based on established scientific literature.
Mechanism of Action
CGP 35348 functions by blocking GABA-B receptors, thereby reducing their inhibitory influence on neuronal activity. It exhibits a higher affinity for postsynaptic GABA-B receptors compared to presynaptic autoreceptors.[1][4][5] This differential affinity is a critical consideration in experimental design, as the concentration of CGP 35348 can determine its net effect on synaptic plasticity.
-
At lower concentrations , CGP 35348 preferentially blocks postsynaptic GABA-B receptors, leading to a disinhibition of the postsynaptic neuron. This can facilitate the depolarization required for LTP induction.
-
At higher concentrations , CGP 35348 also blocks presynaptic GABA-B autoreceptors on GABAergic interneurons. This action can paradoxically increase GABA release, leading to enhanced inhibition and a potential suppression of LTP.[4][5]
The effect of CGP 35348 on LTP is also dependent on the stimulation protocol used to induce plasticity.
Data Presentation
Table 1: In Vitro Efficacy of CGP 35348 in LTP Experiments
| Parameter | Value | Species | Brain Region | LTP Induction Protocol | Effect on LTP | Reference |
| IC50 | 34 µM | Rat | Cortical Membranes | - | - | [1][2][4] |
| Concentration Range | 10 - 1000 µM | Rat | Hippocampal Slices (CA1) | Theta Burst Stimulation (TBS) & High-Frequency Stimulation (HFS) | Dose-dependent facilitation and suppression (TBS); Monotonic increase (HFS) | [4][5] |
| Postsynaptic Blockade | 100 µM | Rat | Hippocampal Slices | - | Complete block of late IPSPs | [2][4][5] |
| Presynaptic Blockade | 1 mM | Rat | Hippocampal Slices | - | Full antagonism of autoreceptors | [4][5] |
Table 2: In Vivo Efficacy of CGP 35348
| Dosage | Administration Route | Species | Effect | Reference |
| 30 mg/kg | Intraperitoneal | Rat | Moderate effects on postsynaptic GABA-B receptors | [4][5] |
| 100 mg/kg | Intraperitoneal | Rat | Almost complete antagonism of postsynaptic GABA-B receptors | [4][5] |
| >300 mg/kg | Intraperitoneal | Rat | Side effects such as ataxia observed | [4][5] |
| 1 mg/mL/Kg | Intraperitoneal | Albino Mice | Improved memory in Morris water maze | [6] |
Experimental Protocols
Protocol 1: In Vitro LTP Recording in Hippocampal Slices
This protocol describes the use of CGP 35348 in electrophysiological recordings of LTP from rodent hippocampal slices.
1. Slice Preparation:
- Anesthetize the animal (e.g., rat or mouse) and perform decapitation.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A typical high-sucrose cutting solution contains (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, and 7 MgCl2.
- Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with aCSF (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2) at 32-34°C for at least 30 minutes to recover, and then maintain at room temperature.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
3. Application of CGP 35348:
- Prepare a stock solution of CGP 35348 in distilled water or aCSF.
- Dilute the stock solution to the desired final concentration in aCSF.
- Bath-apply CGP 35348 for a pre-incubation period of 15-20 minutes before LTP induction.
4. LTP Induction and Recording:
- Induce LTP using a standard protocol, such as:
- High-Frequency Stimulation (HFS): One or more trains of 100 Hz for 1 second.
- Theta Burst Stimulation (TBS): Multiple bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Protocol 2: In Vivo Behavioral Assessment of Learning and Memory
This protocol outlines a general procedure for investigating the effects of systemically administered CGP 35348 on learning and memory.
1. Animal Subjects and Housing:
- Use adult rodents (e.g., mice or rats) and house them under standard laboratory conditions with ad libitum access to food and water.
- Allow animals to acclimate to the housing facility for at least one week before the experiment.
2. Drug Preparation and Administration:
- Dissolve CGP 35348 in saline solution.
- Administer CGP 35348 via intraperitoneal (i.p.) injection at the desired dose (e.g., 12.5 - 300 mg/kg for rats).[4][5]
- The control group should receive an equivalent volume of saline.
3. Behavioral Testing:
- Select a behavioral paradigm that assesses hippocampus-dependent learning and memory, such as the Morris water maze or radial arm maze.
- Administer CGP 35348 or saline at a specific time point before or after training, depending on the experimental question (e.g., 30 minutes before the retention test).
- Record and analyze relevant behavioral parameters (e.g., escape latency, path length, number of errors).
Mandatory Visualizations
Caption: Signaling pathway of CGP 35348 action on GABA-B receptors.
Caption: Experimental workflow for in vitro LTP experiments with CGP 35348.
References
- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with CGP GABA-B Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing real-time insights into the neurochemical environment of the brain. When coupled with the administration of selective antagonists, it becomes an invaluable tool for elucidating the physiological roles of specific neurotransmitter receptors. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies using CGP-series GABA-B receptor antagonists.
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-B receptors, a class of metabotropic G-protein coupled receptors, play a crucial role in modulating neuronal excitability and neurotransmitter release.[1] Antagonists of these receptors, such as CGP 35348, CGP 52432, and CGP 55845A, are essential pharmacological tools for investigating the functions of GABA-B receptors in both physiological and pathological states.[2][3][4] These antagonists have been instrumental in studies related to epilepsy, pain, cognition, and addiction.[5][6][7]
These notes will guide researchers through the principles, experimental design, and practical execution of in vivo microdialysis experiments aimed at understanding the effects of CGP GABA-B antagonists on neurotransmitter dynamics.
Data Presentation: Effects of CGP GABA-B Antagonists on Neurotransmitter Levels
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of various CGP GABA-B antagonists on extracellular neurotransmitter concentrations in different brain regions.
Table 1: Effect of CGP 35348 on Neurotransmitter Levels
| Brain Region | Neurotransmitter | CGP 35348 Concentration/Dose | Observed Effect | Reference |
| Hippocampus | cGMP | 0.3-1 mM (perfusion) | Increased extracellular cGMP | [5] |
| Forebrain | Dopamine (B1211576) | 400 mg/kg, i.p. | Antagonized GHBA and baclofen-induced increases in dopamine | [7] |
Table 2: Effect of CGP 52432 on Neurotransmitter Levels
| Brain Region | Neurotransmitter | CGP 52432 Concentration/Dose | Observed Effect | Reference |
| Hippocampus | cGMP | 0.1-30 µM (perfusion) | Evoked increases of extracellular cGMP | [5] |
| Hippocampus | Glycine (B1666218) | Low micromolar (superfusion) | Inhibited K+-evoked exocytosis of glycine | [3] |
Table 3: Effect of CGP 55845A on Neurotransmitter Levels
| Brain Region | Neurotransmitter | CGP 55845A Concentration/Dose | Observed Effect | Reference |
| Hippocampus (CA1) | Not specified | 1 µM | Blocked baclofen-induced depression of evoked IPSPs and EPSPs | [2] |
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of presynaptic GABA-B receptors by GABA leads to the inhibition of neurotransmitter release. This is primarily mediated through the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit inhibits voltage-gated Ca2+ channels, reducing calcium influx, which is essential for vesicle fusion and neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cAMP levels.[1] Antagonism of this receptor by CGP compounds blocks these inhibitory effects.
References
- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the hippocampal glutamate, GABA and the BDNF levels associated with spatial memory performance in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of CGP 55845 in physiological saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of CGP 55845 in physiological saline for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of CGP 55845 hydrochloride in common laboratory solvents?
A1: CGP 55845 hydrochloride has high solubility in Dimethyl Sulfoxide (DMSO). It is reported to be soluble up to 100 mM in DMSO, sometimes requiring gentle warming to fully dissolve. Its solubility in aqueous solutions like physiological saline is limited, necessitating the use of co-solvents and excipients for in vivo preparations.
Q2: Why does my CGP 55845 precipitate when I dilute my DMSO stock solution with physiological saline?
A2: Precipitation upon dilution of a DMSO stock with aqueous-based solutions is a common issue for hydrophobic compounds like CGP 55845. This occurs because the compound is poorly soluble in aqueous environments. When the concentration of the organic co-solvent (DMSO) is significantly lowered by the addition of saline, the drug can no longer stay in solution and precipitates out.
Q3: What are the recommended storage conditions for CGP 55845 solutions?
A3: It is recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] When using a stored solution, it should be brought to room temperature and checked for any precipitation before use.[1]
Troubleshooting Guide
Issue: CGP 55845 powder is not dissolving in the initial solvent.
-
Question: I am having trouble dissolving the CGP 55845 hydrochloride powder. What should I do?
-
Answer: CGP 55845 hydrochloride is most readily soluble in DMSO. If you are observing incomplete dissolution, gentle warming or sonication can be used to aid the process.[2] Ensure you are using a sufficient volume of DMSO to prepare your stock solution.
-
Issue: Precipitation occurs during the preparation of the final formulation.
-
Question: I observed precipitation while preparing my final aqueous formulation for in vivo studies. How can I resolve this?
-
Answer: This is likely due to the poor aqueous solubility of CGP 55845. Here are a few troubleshooting steps:
-
Order of Solvent Addition: Ensure that the solvents are added in the correct sequence as specified in the protocol. Typically, you should start with the stock solution in DMSO, add other co-solvents like PEG300 and Tween-80, mix thoroughly, and then add the saline last.[2]
-
Thorough Mixing: Ensure vigorous mixing after the addition of each component to maintain a homogenous solution.
-
Gentle Warming/Sonication: If precipitation persists, gentle warming or sonication of the final solution can help to redissolve the compound.[2]
-
Adjust Formulation: If the above steps do not resolve the issue, you may need to adjust the formulation by increasing the proportion of co-solvents or decreasing the final concentration of CGP 55845.
-
-
Quantitative Data Summary
The following table summarizes the solubility of CGP 55845 in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration | Notes | Reference(s) |
| DMSO | 100 mM (43.87 mg/mL) | Gentle warming may be required. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | Yields a clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) | Yields a clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.70 mM) | Yields a clear solution. | [2] |
Experimental Protocols
Below are detailed protocols for preparing CGP 55845 formulations suitable for in vivo experiments.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a CGP 55845 concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
CGP 55845 hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Physiological Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of CGP 55845 in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of CGP 55845 in 1 mL of DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final formulation with 10% DMSO, this would be 10% of your final volume.
-
Add PEG300 to the DMSO solution. For a final formulation with 40% PEG300, add a volume equivalent to 40% of your final volume. Mix thoroughly.
-
Add Tween-80. For a final formulation with 5% Tween-80, add a volume equivalent to 5% of your final volume. Mix until the solution is homogeneous.
-
Add physiological saline to reach the final desired volume. For a final formulation with 45% saline, add a volume equivalent to 45% of your final volume. Mix well.
-
Visually inspect the solution for clarity. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.
Protocol 2: Formulation with SBE-β-CD
This protocol provides an alternative formulation yielding a clear solution with a CGP 55845 concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
CGP 55845 hydrochloride
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Physiological Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of physiological saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[2]
-
Prepare a stock solution of CGP 55845 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration and volume. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Visualizations
The following diagrams illustrate key workflows for handling CGP 55845 solubility challenges.
References
Common off-target effects of CGP 52432 to be aware of
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of CGP 52432. This information is intended for researchers, scientists, and drug development professionals to help interpret experimental results and anticipate potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CGP 52432?
CGP 52432 is a potent and selective antagonist of the GABAB receptor, with a reported IC50 value of 85 nM.[1][2][3][4] It is widely used as a research tool to investigate the physiological roles of GABAB receptors.
Q2: Is CGP 52432 selective for all GABAB receptor subtypes?
While potent at GABAB autoreceptors, CGP 52432 exhibits some selectivity between different GABAB receptor subtypes. A 1993 study demonstrated that CGP 52432 is 35-fold and 100-fold less potent at antagonizing the GABAB receptors that regulate the release of somatostatin (B550006) and glutamate (B1630785), respectively, compared to its potency at GABA autoreceptors.[1]
Q3: What are the known off-target effects of CGP 52432?
The most significant known off-target effect of CGP 52432 is the inhibition of glycine (B1666218) exocytosis in the hippocampus.[5] This effect is noteworthy because it is independent of GABAB receptor antagonism. Researchers working on glycinergic neurotransmission in the hippocampus should be aware of this potential confounding activity.
Q4: Is there a known kinase selectivity profile for CGP 52432?
Currently, there is no publicly available data from a broad kinase selectivity panel for CGP 52432. Therefore, its effects on various kinases are unknown. When using CGP 52432 in experiments where kinase activity is a critical readout, it is advisable to perform control experiments to rule out any potential off-target effects on the kinases of interest.
Q5: Does CGP 52432 interact with other G-protein coupled receptors (GPCRs) or ion channels?
Beyond its activity at GABAB receptors and its effect on glycine exocytosis, there is limited publicly available information on the broader selectivity profile of CGP 52432 against other GPCRs or ion channels. Standard safety pharmacology panels would typically assess for such interactions, but these results are not currently in the public domain for CGP 52432.
Troubleshooting Guide
| Observed Experimental Issue | Potential Cause Related to Off-Target Effects | Recommended Action |
| Unexpected changes in hippocampal neuronal activity or synaptic plasticity, even in the absence of GABAB receptor signaling. | CGP 52432 may be inhibiting glycine exocytosis, which can modulate neuronal excitability.[5] | - Consider the contribution of glycinergic signaling in your experimental model.- Use a structurally different GABAB antagonist as a control.- If possible, directly measure glycine release in your experimental setup. |
| Altered release of somatostatin or glutamate that is not fully consistent with GABAB autoreceptor blockade. | CGP 52432 has lower potency for GABAB receptors regulating somatostatin and glutamate release.[1] The concentrations used may not be sufficient for complete blockade of these receptor subtypes. | - Perform a dose-response curve for CGP 52432 in your specific assay to determine the optimal concentration for inhibiting the desired GABAB receptor subtype.- Compare the effects with another GABAB antagonist with a different selectivity profile. |
| Unexplained phosphorylation changes of key signaling proteins in your experimental system. | As the kinase selectivity profile of CGP 52432 is unknown, a direct effect on a specific kinase cannot be ruled out. | - If a specific kinase is implicated, perform an in vitro kinase assay with CGP 52432 to test for direct inhibition.- Use a structurally unrelated GABAB antagonist as a negative control. |
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the on-target and off-target activities of CGP 52432.
| Target | Activity | IC50 / Potency | Species/System | Reference |
| GABAB Autoreceptor | Antagonist | 85 nM | Rat cerebral cortex synaptosomes | [1] |
| GABAB Receptor (regulating Somatostatin release) | Antagonist | ~2.98 µM (35x less potent) | Rat cerebral cortex synaptosomes | [1] |
| GABAB Receptor (regulating Glutamate release) | Antagonist | ~8.5 µM (100x less potent) | Rat cerebral cortex synaptosomes | [1] |
| Glycine Exocytosis | Inhibitor | Not specified | Mouse hippocampal synaptosomes | [5] |
Signaling Pathways and Experimental Workflows
Primary and Off-Target Signaling of CGP 52432
The following diagram illustrates the primary inhibitory action of CGP 52432 on GABAB receptors and its known off-target effect on glycine release.
Caption: Primary and off-target effects of CGP 52432.
Experimental Protocols
Methodology for Determining GABAB Receptor Subtype Selectivity
The selectivity of CGP 52432 for different GABAB receptor subtypes was determined by assessing its ability to antagonize the inhibitory effects of (-)-baclofen on the K+-evoked release of GABA, glutamate, and somatostatin from rat cortical synaptosomes.[1]
-
Synaptosome Preparation: Synaptosomes were prepared from the cerebral cortex of rats.
-
Neurotransmitter/Neuropeptide Release Assay:
-
Synaptosomes were pre-labeled with the respective radiolabeled neurotransmitter or neuropeptide (e.g., [3H]GABA, [3H]glutamate, or [125I]somatostatin).
-
The synaptosomes were then stimulated with an elevated concentration of K+ to induce depolarization and release.
-
The release of the radiolabeled molecule was measured in the presence and absence of the GABAB agonist (-)-baclofen to establish the inhibitory effect.
-
-
Antagonism Assay:
-
Various concentrations of CGP 52432 were co-incubated with (-)-baclofen.
-
The ability of CGP 52432 to reverse the (-)-baclofen-induced inhibition of release was quantified.
-
IC50 values were calculated from the concentration-response curves for each release assay (GABA, glutamate, and somatostatin).
-
Methodology for Assessing Inhibition of Glycine Exocytosis
The GABAB receptor-independent inhibition of glycine exocytosis was demonstrated using synaptosomes from mice lacking GABAB receptor subunits.[5]
-
Synaptosome Preparation: Synaptosomes were prepared from the hippocampus of wild-type mice and mice deficient in either the GABAB1 or GABAB2 receptor subunit.
-
Glycine Release Assay:
-
Synaptosomes were pre-labeled with [3H]glycine.
-
The synaptosomes were stimulated with K+ to evoke glycine release.
-
The amount of [3H]glycine released was measured.
-
-
Effect of CGP 52432:
-
CGP 52432 was added to the synaptosomes prior to K+ stimulation.
-
The inhibitory effect of CGP 52432 on glycine release was measured in both wild-type and GABAB receptor knockout mice.
-
The persistence of the inhibitory effect in the knockout mice indicated a GABAB receptor-independent mechanism.
-
References
- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 52432 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CGP 35348 concentration to avoid non-specific effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CGP 35348, a selective GABAB receptor antagonist. The following information is designed to help optimize experimental design and troubleshoot potential issues related to drug concentration and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP 35348?
A1: CGP 35348 is a selective and competitive antagonist of the GABAB receptor.[1][2] It binds to GABAB receptors without activating them, thereby blocking the inhibitory effects of the endogenous ligand, γ-aminobutyric acid (GABA).[1] This action prevents the G-protein-coupled activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to a reduction of both postsynaptic and presynaptic inhibition.
Q2: What is the recommended concentration range for CGP 35348 in in vitro experiments?
A2: The optimal concentration of CGP 35348 is highly dependent on the experimental preparation and the specific GABAB receptor population being targeted (presynaptic vs. postsynaptic). A common starting point for in vitro studies, such as brain slice electrophysiology, is in the range of 10-100 µM.[2] It is crucial to perform a concentration-response curve to determine the most appropriate concentration for your specific experimental conditions.
Q3: What is the recommended dosage for CGP 35348 in in vivo experiments?
A3: For in vivo studies in rodents, intraperitoneal (i.p.) administration of CGP 35348 has been used in a range of 10 to 400 mg/kg.[3][4] A key study found that in rats, 30 mg/kg i.p. had moderate effects on postsynaptic GABAB receptors, while 100 mg/kg i.p. resulted in almost complete antagonism.[4] It is important to note that side effects such as ataxia have been observed at doses greater than 300 mg/kg in rats.[4] As with in vitro studies, a dose-response study is recommended to determine the optimal dose for the desired effect while minimizing side effects.
Q4: Are there known non-specific effects of CGP 35348?
A4: Yes. At low micromolar concentrations, CGP 35348 has been shown to inhibit the K+-evoked exocytosis of glycine (B1666218) from nerve endings.[5] This effect is independent of GABAB receptors, as it was observed in synaptosomes from mice lacking GABAB receptor subunits.[5] This represents a potential non-specific effect that researchers should be aware of, particularly when working with glycinergic synapses.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental results | - Inconsistent drug concentration- Degradation of CGP 35348 stock solution- Differences in experimental preparations | - Prepare fresh dilutions from a concentrated stock for each experiment.- Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles. Medchemexpress suggests storing at -80°C for up to 6 months and at -20°C for up to 1 month.[6]- Standardize your experimental protocol, including tissue preparation, recording conditions, and drug application times. |
| Unexpected or opposite effects at high concentrations | - Bell-shaped dose-response relationship- Off-target effects | - A bell-shaped dose-response curve has been observed for the effects of CGP 35348 on spatial memory and theta burst stimulation-induced LTP.[4] This suggests that higher concentrations may lead to a reduction or reversal of the desired effect. Perform a detailed concentration-response curve to identify the optimal concentration. - Consider the possibility of off-target effects, such as the inhibition of glycine release.[5] |
| Suspected non-specific effects | - Intrinsic activity of CGP 35348 on other targets | - To confirm that the observed effect is mediated by GABAB receptors, perform control experiments. One key control is to apply a GABAB receptor agonist (e.g., baclofen) in the presence of CGP 35348. If the effect of the agonist is blocked, it supports a GABAB receptor-mediated mechanism.- If studying synaptic transmission, consider testing the effect of CGP 35348 on a non-GABAergic synapse as a negative control.- If glycinergic signaling is a potential confound, consider using a different GABAB receptor antagonist that has not been shown to have this specific off-target effect. |
| No observable effect of CGP 35348 | - Insufficient concentration- Inactive compound | - Increase the concentration of CGP 35348. Remember that higher concentrations may be needed to antagonize presynaptic GABAB receptors compared to postsynaptic ones.- Verify the activity of your CGP 35348 stock. You can do this by testing its ability to block the effects of a known GABAB receptor agonist, such as baclofen (B1667701), in a well-established assay. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 | 34 µM | Rat cortical membranes | [2] |
| In Vitro Concentration Range | 10 - 100 µM | Hippocampal slice electrophysiology | [2] |
| In Vivo Dosage Range (i.p.) | 10 - 400 mg/kg | Rodents | [3][4] |
| Ataxia-inducing Dose (in vivo) | >300 mg/kg | Rats | [4] |
Key Experimental Protocols
Protocol 1: Preparation of CGP 35348 Stock Solution
-
Weighing the compound: Accurately weigh the desired amount of CGP 35348 powder using a calibrated analytical balance.
-
Dissolving the compound: CGP 35348 is soluble in water.[7] For a 100 mM stock solution, dissolve 22.52 mg of CGP 35348 (assuming a molecular weight of 225.22 g/mol ) in 1 mL of deionized water. Adjust the volume as needed for your desired stock concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions are reported to be stable for up to 1 month at -20°C and up to 6 months at -80°C.[6]
-
Working solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid for electrophysiology).
Protocol 2: Validating GABAB Receptor Antagonism in Brain Slices
-
Prepare brain slices: Prepare brain slices (e.g., hippocampal slices) according to your standard laboratory protocol.
-
Obtain a baseline recording: Record a stable baseline of the physiological parameter of interest (e.g., synaptic responses, membrane potential).
-
Apply a GABAB receptor agonist: Bath-apply a known concentration of a GABAB receptor agonist, such as baclofen (e.g., 10 µM), and record the resulting change in the physiological parameter. This should induce a GABAB receptor-mediated response (e.g., hyperpolarization, inhibition of synaptic transmission).
-
Washout the agonist: Washout the agonist and allow the recording to return to the baseline.
-
Apply CGP 35348: Bath-apply the desired concentration of CGP 35348 for a sufficient pre-incubation period (e.g., 10-15 minutes).
-
Re-apply the GABAB receptor agonist: In the continued presence of CGP 35348, re-apply the same concentration of the GABAB receptor agonist.
-
Analysis: A specific GABAB receptor antagonist effect is confirmed if the response to the agonist is significantly reduced or completely blocked in the presence of CGP 35348.
Visualizations
Caption: GABAB receptor signaling pathway and the antagonistic action of CGP 35348.
Caption: Logical workflow for determining optimal concentration and troubleshooting.
References
- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting In Vivo Studies with CGP Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during in vivo experiments with CGP and other kinase inhibitor compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor demonstrates high potency in vitro, but shows significantly lower efficacy in vivo. What are the primary reasons for this discrepancy?
A1: A drop in efficacy between in vitro and in vivo experiments is a common challenge. Several factors, often related to the compound's journey through a complex biological system, can be responsible.[1] Key factors to investigate include:
-
Pharmacokinetics (PK): The compound may have poor absorption, be rapidly metabolized and cleared, or have a low volume of distribution, preventing sufficient concentrations from reaching the target tissue.[1][2][3]
-
Bioavailability: Poor aqueous solubility is a major hurdle for many kinase inhibitors, leading to low absorption from the administration site and reduced systemic availability.[4][5][6]
-
Target Engagement: Even with adequate systemic exposure, the compound may not be engaging its target effectively in the specific tumor microenvironment or tissue.
-
Biological Complexity: The in vivo environment contains complex signaling networks and feedback loops not present in simplified in vitro models.[7][8] For instance, activation of alternative survival pathways can compensate for the inhibition of the primary target.[9]
Q2: I'm observing unexpected toxicities or adverse effects in my animal models. How can I determine if these are due to off-target effects?
A2: Unexpected in vivo toxicities are often a red flag for off-target activity.[10] While a compound may be designed for a specific kinase, it can interact with other kinases or proteins.[10] A systematic approach is needed to investigate this:
-
Kinase Profiling: The most direct method is to screen the compound against a broad panel of kinases in vitro.[10][11] This can identify unintended targets that may be responsible for the observed toxicity.[10]
-
Dose-Response Relationship: Evaluate if the toxicity is dose-dependent. Reducing the dose might mitigate toxicity while retaining a therapeutic window. However, this may not be feasible if the therapeutic dose is close to the toxic dose.
-
Target Knockout/Knockdown Models: A definitive way to confirm on-target vs. off-target effects is to test your compound in a model where the intended target has been genetically removed.[10] If the toxicity persists in the absence of the primary target, it is mediated by off-target interactions.[10]
Q3: My CGP compound has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?
A3: Poor solubility is a frequent issue with kinase inhibitors.[4][12] The goal is to create a formulation that keeps the compound solubilized for administration and facilitates absorption.[4][13] Here are common strategies:
-
Co-solvent Systems: A widely used approach involves creating a mixture of solvents. A common starting point is a ternary system.[14][15]
-
Surfactants: Adding surfactants can help create stable micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous environments.[4][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDs) can significantly enhance oral bioavailability by promoting dissolution and absorption through the lymphatic system.[4][13]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[5][13]
Troubleshooting Guides
Guide 1: Investigating Low In Vivo Efficacy
If your compound is not performing as expected in vivo, a systematic troubleshooting approach is essential. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low in vivo efficacy.
Guide 2: Managing Poor Solubility
Many kinase inhibitors are lipophilic and require careful formulation.[15] Below is a table summarizing common excipients used to improve solubility for in vivo studies.
| Excipient Class | Example(s) | Role in Formulation | Typical Concentration Range (Oral) |
| Organic Co-solvents | DMSO, PEG300, Ethanol | Primary solvent to dissolve the compound. | 5-20% |
| Surfactants | Tween® 80, Cremophor® EL | Increase solubility and form stable micelles. | 1-10% |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes to enhance solubility. | 10-40% |
| Bulking Agents | Carboxymethylcellulose (CMC) | Used to create uniform suspensions. | 0.5-2% |
Note: All formulations should be tested for stability and tolerability in the specific animal model before beginning efficacy studies. Always start with a small pilot group.
Experimental Protocols & Data
Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study for a CGP compound in a subcutaneous tumor model.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., a human leukemia cell line for a compound like Midostaurin) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
-
Compound Formulation and Administration:
-
Prepare the compound formulation fresh daily. For a poorly soluble compound, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Administer the compound or vehicle via the desired route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 40 mg/kg, once daily).[16]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach the maximum allowed size, or at a predetermined time point.
-
-
Data Analysis:
-
Analyze differences in tumor growth between treated and vehicle groups (e.g., using a two-way ANOVA).
-
At the endpoint, collect tumors and plasma for pharmacodynamic (e.g., Western blot for target phosphorylation) and pharmacokinetic analysis, respectively.
-
Signaling Pathways
Understanding the target pathway is crucial for interpreting results and designing pharmacodynamic assays.
MNK1 Signaling Pathway (Target of CGP57380)
CGP57380 is a selective inhibitor of MNK1 and MNK2.[17] These kinases are downstream of the ERK and p38 MAPK pathways and their primary role is to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E).[17][18] Phosphorylation of eIF4E is a critical step for the translation of specific mRNAs involved in cell proliferation and survival.[17] By inhibiting MNK1, CGP57380 prevents eIF4E phosphorylation, leading to reduced protein synthesis of key oncogenes like c-Myc.[18][19]
Caption: MNK1 signaling pathway and inhibition by CGP57380.
FLT3 Signaling Pathway (Target of Midostaurin (B1676583)/CGP41251)
Midostaurin (PKC412) is a multi-kinase inhibitor that potently targets mutated FLT3 (FMS-like tyrosine kinase 3).[7][20] Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.[21][22] Midostaurin inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals.[7][22] It is also known to inhibit other kinases like SYK, which can be a resistance mechanism to more selective FLT3 inhibitors.[7][20]
Caption: FLT3 signaling and points of inhibition by Midostaurin.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
Stability of CGP 55845 in DMSO at room temperature
Welcome to the technical support center for CGP 55845. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides for the effective use of CGP 55845 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CGP 55845 in DMSO?
A1: For optimal stability, stock solutions of CGP 55845 in DMSO should be stored under the following conditions:
It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. While CGP 55845 is stable for shipping at ambient temperatures, long-term storage at room temperature is not advised.
Q2: Is there quantitative data available on the stability of CGP 55845 in DMSO at room temperature?
A2: Currently, there is no publicly available quantitative data from forced degradation or long-term stability studies specifically for CGP 55845 in DMSO at room temperature. General studies on large compound libraries in DMSO suggest that degradation can occur over time at ambient temperatures. Therefore, adherence to the recommended storage conditions is crucial to ensure the integrity of the compound for reproducible experimental results.
Q3: What is the mechanism of action of CGP 55845?
A3: CGP 55845 is a potent and selective antagonist of the GABA B receptor.[3] It functions by blocking the binding of the endogenous ligand, GABA, to the receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately affecting neurotransmitter release.
Q4: My CGP 55845 in DMSO solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include the concentration exceeding the solubility limit or the absorption of water by DMSO. Gentle warming and vortexing may help to redissolve the compound.
Stability of CGP 55845 in DMSO
While specific quantitative stability data at room temperature is not available, the following table summarizes the qualitative stability and recommended storage conditions based on supplier information.
| Storage Condition | Duration | Recommendation | Source |
| Room Temperature | Short-term (Shipping) | Stable | [2] |
| Room Temperature | Long-term | Not Recommended | General Best Practice |
| -20°C | Up to 1 month | Recommended for short-term storage | [1][2] |
| -80°C | Up to 6 months | Recommended for long-term storage | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of CGP 55845 in DMSO
This protocol outlines a general procedure for determining the stability of CGP 55845 in a DMSO stock solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
CGP 55845 hydrochloride
-
Anhydrous DMSO (≥99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Autosampler vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
HPLC system coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
CGP 55845 Stock (10 mM): Accurately weigh the required amount of CGP 55845 and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock (1 mM): Prepare a 1 mM stock solution of the chosen internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T₀) Sample: Mix 10 µL of the 10 mM CGP 55845 stock, 10 µL of the 1 mM IS stock, and 980 µL of 50:50 acetonitrile/water. This will be your reference sample.
-
Room Temperature Samples: Aliquot the 10 mM CGP 55845 stock solution into several autosampler vials and leave them at room temperature (20-25°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), take one of the room temperature sample vials.
-
Prepare the sample for analysis by mixing 10 µL of the aged CGP 55845 stock, 10 µL of the 1 mM IS stock, and 980 µL of 50:50 acetonitrile/water.
-
-
LC-MS Analysis:
-
Analyze the T₀ and time-point samples using a validated LC-MS method capable of separating CGP 55845 from potential degradants and the internal standard.
-
-
Data Analysis:
-
Determine the peak areas of CGP 55845 and the internal standard in the chromatograms for each time point.
-
Calculate the peak area ratio: Ratio = Peak Area of CGP 55845 / Peak Area of Internal Standard.
-
Calculate the percentage of CGP 55845 remaining at each time point relative to the T₀ sample: % Remaining = (Ratio at Time X / Ratio at T₀) * 100.
-
Visualizations
Caption: Experimental workflow for assessing the stability of CGP 55845 in DMSO.
Caption: Signaling pathway of the GABA B receptor and the antagonistic action of CGP 55845.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | 1. Degradation of CGP 55845: Improper storage of the DMSO stock solution. 2. Inaccurate concentration: Pipetting errors or incomplete dissolution. | 1. Prepare a fresh stock solution of CGP 55845 in anhydrous DMSO. Aliquot and store at -80°C. 2. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming. Use calibrated pipettes. |
| Precipitation in DMSO stock | 1. Concentration exceeds solubility limit. 2. Water absorption by DMSO: DMSO is hygroscopic. | 1. Prepare a more dilute stock solution. 2. Use fresh, anhydrous DMSO from a sealed container. Minimize exposure of the stock solution to air. |
| Low or no biological activity | 1. Compound degradation. 2. Incorrect final concentration in assay. 3. Precipitation in aqueous assay buffer. | 1. Verify the integrity of the stock solution (see above). 2. Double-check all dilution calculations. 3. When diluting the DMSO stock into aqueous buffer, ensure rapid mixing. Consider serial dilutions to minimize precipitation. |
References
Technical Support Center: Stability of CGP Compounds in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on preventing the degradation of CGP compounds in aqueous solutions through a series of frequently asked questions, troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CGP compound degradation in aqueous solutions?
A1: Like many small-molecule drugs, CGP compounds, particularly those with ester, amide, or phosphinic acid groups, are susceptible to degradation in aqueous environments through several chemical pathways.[1] The most common causes are:
-
Hydrolysis: This is a major degradation pathway where water molecules react with and cleave susceptible chemical bonds, such as esters and amides.[1][2] This process is often catalyzed by acidic or basic conditions (i.e., pH-dependent).[2]
-
Oxidation: Reaction with dissolved oxygen can lead to degradation, especially for compounds with electron-rich moieties. This can be initiated by light, heat, or trace metal ions.[1][2]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and cause degradation.[2] Storing light-sensitive materials in amber vials or opaque containers is crucial.[3]
Q2: My CGP compound appears to be losing activity in my experimental buffer. What should I investigate first?
A2: Loss of activity is a strong indicator of compound degradation. Here’s a troubleshooting workflow to identify the cause:
-
Check the pH of your solution: Many CGP compounds, which can be phosphinic acid derivatives, have functional groups susceptible to acid- or base-catalyzed hydrolysis.[2][4] The stability of your compound can be highly dependent on the pH of the buffer.
-
Review Storage Conditions: Confirm that both your stock solutions and final dilutions are stored at the recommended temperature and protected from light.[5] Many suppliers recommend storing stock solutions of compounds like CGP 55845 at -20°C or -80°C.[6][7] Repeated freeze-thaw cycles should also be avoided.[5]
-
Consider Buffer Components: Some buffer components can react with your compound. For example, phosphate (B84403) buffers can sometimes catalyze the degradation of certain molecules.
-
Assess Purity of Solvents: Ensure that the water and any co-solvents (like DMSO) used to prepare your solutions are of high purity and free from contaminants that could accelerate degradation.[8]
Q3: What are the best practices for preparing and storing stock solutions of CGP compounds?
A3: Proper preparation and storage are critical for maximizing the shelf-life of your compounds.
-
Solvent Choice: Initially, dissolve the compound in a high-purity, anhydrous solvent such as DMSO.[6]
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in an organic solvent like DMSO. This minimizes the amount of water the compound is exposed to during long-term storage.
-
Storage Temperature: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][7] For example, the solid form of CGP 55845 is stable for years when stored at -20°C.[6]
-
Protection from Environment: Always use tightly sealed vials to protect from moisture and air.[3] For light-sensitive compounds, use amber vials.[3]
-
Working Solutions: Prepare fresh aqueous working solutions from your stock solution for each experiment.[9] Do not store compounds in aqueous buffers for extended periods unless you have stability data confirming it is acceptable.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Compound degradation in aqueous working solution. | Prepare fresh working solutions immediately before each experiment. Perform a stability test (see protocol below) to determine the compound's half-life in your experimental buffer. |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | Poor solubility of the compound in the final buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%). |
| Loss of compound potency over a short time in cell culture medium. | Enzymatic degradation by components in serum or cells, or chemical degradation in the complex medium. | Minimize the incubation time. Test stability in the medium with and without cells/serum to differentiate between chemical and enzymatic degradation. Consider using a more stable analog if available. |
Experimental Protocols & Data
Protocol: Assessing Compound Stability in an Aqueous Buffer using HPLC
This protocol provides a method to determine the stability of a CGP compound in a specific aqueous solution over time. High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of the parent compound remaining at various time points.[10][11]
Objective: To quantify the degradation of a CGP compound in a selected buffer at a specific temperature.
Materials:
-
CGP compound of interest
-
High-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[10][11]
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the CGP compound in DMSO.[10]
-
Prepare the Test Solution: Dilute the stock solution into the pre-warmed experimental buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%) to minimize its effect.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and quench the degradation by diluting it with the mobile phase or a strong organic solvent (like acetonitrile (B52724) or methanol) to a suitable concentration for HPLC analysis.[10] This is your T=0 sample.
-
Incubation: Place the remaining test solution in the incubator at the desired temperature (e.g., 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench them in the same manner as the T=0 sample.[10]
-
HPLC Analysis: Analyze all samples by HPLC. The parent compound should have a distinct peak with a specific retention time.
-
Data Analysis:
-
Integrate the peak area of the parent compound for each timepoint.
-
Normalize the peak areas to the T=0 sample (Peak Area at T=x / Peak Area at T=0) * 100% to get the percentage of compound remaining.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life (t½).
-
Example Stability Data (Hypothetical)
The table below illustrates how stability data for a hypothetical CGP compound could be presented.
| Buffer (pH) | Temperature (°C) | Half-life (t½) in hours |
| Acetate (pH 4.5) | 37 | > 48 |
| PBS (pH 7.4) | 37 | 12.5 |
| Carbonate (pH 9.0) | 37 | 2.1 |
| PBS (pH 7.4) | 25 | 36.2 |
This is example data and does not represent a specific CGP compound.
Visualizations
Workflow for Investigating Compound Degradation
This diagram outlines the logical steps to troubleshoot and mitigate the degradation of a research compound.
Caption: A flowchart for troubleshooting compound instability.
Simplified GABA-B Receptor Signaling Pathway
Many CGP compounds, such as CGP 35348 and CGP 55845, are antagonists of the GABA-B receptor.[6][12] Understanding this pathway is crucial for interpreting experimental results. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the nervous system.[13]
Caption: Antagonism of the GABA-B receptor signaling cascade by CGP compounds.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 10. enamine.net [enamine.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Administration of CGP Compounds in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing stress in animal models during the administration of investigational CGP compounds. Adhering to these best practices is crucial for ensuring animal welfare and maintaining the integrity and reproducibility of experimental data.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How does minimizing stress impact my research data when administering CGP compounds?
A1: Minimizing stress is critical for both ethical reasons and scientific validity. Stress can induce significant physiological changes, including alterations in heart rate, blood pressure, and hormone levels like corticosterone.[1][3][4] These changes can confound experimental results by increasing data variability and potentially masking the true effects of the CGP compound being studied.[1][3][5] By refining procedures to reduce stress, you can enhance animal welfare and improve the reliability and reproducibility of your scientific data.[3][4][6]
Q2: What are the primary factors to consider when selecting a route of administration?
A2: The choice of administration route is a critical decision that impacts both animal welfare and the pharmacokinetic profile of the compound.[1] Key factors to consider include:
-
Scientific Objectives: The route must align with the experimental goals and ensure the compound reaches the target tissue effectively.
-
Compound Properties: The physicochemical properties of the CGP compound, such as its solubility, pH, and stability, will dictate suitable vehicles and viable administration routes.[1][7]
-
Animal Welfare: Select the least invasive and least stressful route possible that is compatible with the scientific objectives.[1][2] For example, oral administration in food is less stressful than oral gavage, but offers less control over the precise dose and timing.
-
Volume and Frequency: The volume to be administered and the frequency of dosing will limit the choice of routes to avoid tissue damage and distress.[1][8]
Q3: What are the most common signs of stress to monitor for in rodents during and after a procedure?
A3: Recognizing stress is key to refining procedures. Common indicators include:
-
Behavioral Signs: Increased vocalization, struggling during handling, reluctance to be handled, changes in posture, aggression, or excessive grooming.[3]
-
Physiological Signs: Increased respiratory rate, changes in heart rate and blood pressure, and porphyrin staining (red tears) in rats.[1] In the longer term, look for weight loss, changes in food and water intake, or altered sleep patterns.[9]
-
Biochemical Markers: Elevated levels of stress hormones, primarily corticosterone, in blood, saliva, or fecal samples are reliable indicators of HPA axis activation.[1][3][4][10]
Q4: How can I habituate animals to handling and procedures to reduce stress?
A4: Habituation is one of the most effective ways to reduce procedural stress.[1][4]
-
Gentle Handling: Handle the animals for short periods in the days leading up to the experiment. This helps them acclimate to the experimenter.[4] Using non-aversive methods, like tunnel handling for mice instead of tail-picking, can significantly reduce anxiety.[4]
-
Procedural Acclimation: For procedures like oral gavage, repeated periods of brief, gentle restraint in the week before the experiment can reduce the physiological stress response to the actual procedure.[1]
-
Positive Reinforcement: Associating handling with a positive reward, such as a small food treat, can also be beneficial.
Troubleshooting Guide
Q1: My animals are highly resistant to restraint and the gavage procedure. What can I do?
A1: Resistance often stems from fear and stress.
-
Verify Technique: Ensure you are using the correct, gentle restraint technique. Your hand should be firm but not restrictive of breathing.[11][12] For oral gavage, ensure the feeding needle is the correct size for the animal and is inserted gently over the tongue without force.[13]
-
Increase Habituation: The animals may require a longer habituation period. Spend more time with gentle handling and mock procedures (without compound administration) before the actual experiment.[1]
-
Consider Alternatives: If resistance continues, evaluate if an alternative, less stressful route is feasible for your study, such as administration in drinking water or a palatable food, though this may impact dose accuracy.[1]
Q2: I observed adverse reactions like lethargy or irritation at the injection site after administration. What steps should I take?
A2: Adverse reactions must be addressed immediately.
-
Check Compound Formulation: Verify the pH, osmolality, and sterility of your CGP compound formulation. Non-physiologic pH or hypertonic solutions can cause pain and tissue irritation.[1][11] Ensure the vehicle is non-toxic and appropriate for the route of administration.[7]
-
Review Injection Volume and Speed: Administering too large a volume or injecting too quickly can cause pain, tissue damage, and adverse systemic effects.[1] For parenteral routes, using multiple injection sites for larger volumes can minimize local reactions.[1]
-
Consult Veterinary Staff: Report any unexpected adverse events to the veterinary staff and the Institutional Animal Care and Use Committee (IACUC). They can provide guidance on animal care and procedural modifications.
-
Refine the Procedure: For subcutaneous or intramuscular injections, ensure the needle gauge is appropriate and that you are injecting into the correct tissue plane. For intravenous injections, accidental injection outside the vein can cause severe irritation.[8]
Q3: My experimental data shows high variability between animals. Could this be related to the administration procedure?
A3: Yes, inconsistent technique is a common source of data variability.
-
Standardize the Procedure: Ensure all personnel involved are thoroughly trained and follow a standardized protocol for handling, restraint, and administration.[1][11] Consistent timing of procedures is also important, as circadian rhythms can affect stress responses.
-
Minimize Environmental Stressors: Loud noises, unfamiliar smells, and changes in lighting can all contribute to stress.[5] Maintain a consistent and quiet environment during procedures.
-
Acclimatize Animals: Ensure animals have had adequate time to acclimatize to the facility and housing conditions before experiments begin. Transportation itself is a significant stressor.[5]
-
Account for Stress in Study Design: If a procedure is inherently stressful, ensure that control groups undergo an equivalent sham procedure (e.g., gavage with vehicle only) to account for the effects of the procedure itself.[1]
Data and Protocols
Quantitative Data Tables
Table 1: Recommended Administration Volumes and Needle Gauges for Rodents
| Route of Administration | Species | Max Volume (per site) | Recommended Needle Gauge | Anesthesia Required? | Notes |
| Intravenous (IV) | Mouse | 5 mL/kg (bolus), 25 mL/kg (infusion) | 27-30 G | No (tail vein) | Irritating compounds can cause tissue necrosis if they extravasate.[8] |
| Rat | 5 mL/kg (bolus), 20 mL/kg (infusion) | 23-25 G | No (tail vein) | Jugular vein administration requires anesthesia.[8] | |
| Intraperitoneal (IP) | Mouse | 10-20 mL/kg | 25-27 G | No | Inject into the lower right abdominal quadrant to avoid organs.[11][12] |
| Rat | 5-10 mL/kg | 23-25 G | No | Alternate injection sites if repeated dosing is necessary.[13] | |
| Subcutaneous (SC) | Mouse | 10-20 mL/kg | 25-27 G | No | Use the loose skin over the back/neck. Avoid the scruff used for restraint.[8][11] |
| Rat | 5-10 mL/kg | 22-25 G | No | Gently pull skin upwards to form a "tent" for injection.[13] | |
| Intramuscular (IM) | Mouse | 0.05 mL | 27-30 G | Recommended | Not generally recommended due to small muscle mass.[8] |
| Rat | 0.2 mL | 23-25 G | Recommended | Use quadriceps or gluteal muscles; avoid sciatic nerve.[8][12] | |
| Oral Gavage | Mouse | 10 mL/kg | 20-22 G (ball-tip) | No | Overfilling the stomach can cause reflux and aspiration.[1] |
| Rat | 5-10 mL/kg | 16-18 G (ball-tip) | No | Ensure needle length is correct (to the last rib).[13] |
Source: Data compiled from multiple sources.[1][8][11][13] Always consult your institution's IACUC guidelines for specific volume and needle size limits.
Table 2: Common Physiological and Behavioral Markers of Stress in Rodents
| Marker Type | Specific Marker | Typical Change with Stress | Method of Measurement |
| Hormonal | Corticosterone | Increase | Blood/Plasma/Saliva/Fecal ELISA or RIA |
| ACTH | Increase | Blood/Plasma ELISA or RIA | |
| Cardiovascular | Heart Rate | Increase | Telemetry, ECG, Tail-cuff |
| Blood Pressure | Increase | Telemetry, Tail-cuff | |
| Physical | Body Weight | Decrease (chronic stress) | Scale |
| Body Temperature | Increase (acute stress) | Rectal probe, Telemetry, IR Thermography | |
| Behavioral | Locomotor Activity | Increase or Decrease | Open field test |
| Anxiety-like Behavior | Increase | Elevated Plus Maze, Light-Dark Box | |
| Grooming | Increase (can be complex) | Direct observation | |
| Food/Water Intake | Decrease | Measurement of consumption |
Source: Information synthesized from various studies on animal stress models.[1][3][10][14][15]
Experimental Protocol: Low-Stress Oral Gavage in Mice
Objective: To administer a precise oral dose of a CGP compound while minimizing animal stress through habituation and proper technique.
Materials:
-
Appropriately sized oral gavage feeding needle (flexible or rigid with a ball-tip, typically 20-22 G for an adult mouse).
-
1 mL syringe.
-
CGP compound formulated in an appropriate vehicle.
-
Animal scale.
Methodology:
-
Habituation Phase (3-5 days prior to study):
-
Day 1-2: Handle each mouse gently for 2-3 minutes per day. Allow the mouse to walk on your hands and arms. Avoid picking the mouse up by the tail; instead, use a tunnel or cup your hands to lift it.[4]
-
Day 3-4: Introduce gentle restraint. Secure the mouse using a one-handed scruff, ensuring a firm grip on the loose skin at the back of the neck to prevent movement, but without restricting breathing.[11] Hold for 15-30 seconds and release.
-
Day 5: Perform a sham gavage. Moisten the tip of the feeding needle with water or vehicle and gently touch it to the mouse's mouth while it is restrained. Do not insert the needle. This acclimates the animal to the presence of the device.
-
-
Administration Phase (Day of Dosing):
-
Accurately weigh the mouse to calculate the correct dosing volume. Do not exceed 10 mL/kg.[1]
-
Draw the calculated volume of the CGP compound formulation into the syringe and attach the feeding needle. Ensure there are no air bubbles.
-
Gently restrain the mouse using the one-handed scruffing method. The body should be supported, and the head and neck should be held in a straight line.
-
Introduce the feeding needle from the side of the mouth, into the diastema (the gap between the incisors and molars).
-
Gently advance the needle over the back of the tongue into the esophagus. There should be no resistance. If you feel resistance or the animal struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Once the needle is properly positioned (approximately to the level of the last rib), dispense the liquid slowly and steadily.
-
Withdraw the needle smoothly in the same angle it was inserted.
-
Return the mouse to its home cage and monitor it for at least 10-15 minutes for any immediate adverse reactions (e.g., respiratory distress, lethargy). Continue monitoring as per the approved protocol.
-
Visualizations
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 6. mdpi.com [mdpi.com]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Experimental models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Stress in adolescence and drugs of abuse in rodent models: Role of dopamine, CRF, and HPA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Potential Neurotoxicity of GABA-B Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GABA-B receptor antagonists. The content is designed to address specific issues that may be encountered during experiments and offers guidance on identifying and mitigating potential neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are CGP antagonists and what is their primary mechanism of action?
A1: The acronym "CGP" in the context of antagonists like CGP 35348 and CGP 55845 refers to compounds developed by Ciba-Geigy (now Novartis). These compounds are selective antagonists of the GABA-B receptor.[1][2][3][4] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system (CNS), and it acts on two types of receptors: GABA-A and GABA-B.[5] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[6][7] By blocking these receptors, CGP antagonists prevent GABA from exerting its inhibitory effects, which can lead to an increase in neuronal excitability.[5]
Q2: What are the potential neurotoxic effects associated with GABA-B receptor antagonism?
A2: While GABA-B antagonists are valuable research tools and have therapeutic potential, their mechanism of action—reducing inhibition in the CNS—can lead to neurotoxic effects, particularly at high doses.[5][8] Excessive neuronal excitation can lead to excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation. This can manifest as seizures.[8][9] Antagonism of GABA receptors can lead to a decrease in the seizure threshold, potentially inducing epileptic seizures.[10]
Q3: At what concentrations are neurotoxic effects of common CGP antagonists observed?
A3: The specific concentrations at which neurotoxicity occurs can vary depending on the experimental model (in vitro vs. in vivo), the specific compound, and the duration of exposure. For example, CGP 35348 has an IC50 of 34 μM for the GABA-B receptor.[4] CGP 55845 is a more potent antagonist with a Ki of 4.5 nM and an IC50 of 5 nM.[8][9][11] While these values indicate binding affinity and inhibitory concentration, neurotoxic effects such as convulsive actions are generally observed at higher doses.[8] It is crucial to perform dose-response studies to determine the therapeutic window and the neurotoxic concentrations for your specific experimental setup.
Troubleshooting Guides
Problem 1: Unexpected cell death in in vitro neuronal cultures treated with a CGP antagonist.
| Possible Cause | Troubleshooting Step |
| Excitotoxicity: | 1. Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired pharmacological effect without causing significant cell death.[12] 2. Co-application of NMDA receptor antagonists: To determine if excitotoxicity is the cause, co-administer a low concentration of an NMDA receptor antagonist (e.g., AP5) to see if it mitigates the observed cell death. 3. Time-course experiment: Assess cell viability at multiple time points to determine the onset of toxicity. Shorter incubation times may be sufficient to observe the desired effect without inducing toxicity. |
| Off-target effects: | 1. Verify antagonist specificity: Use a second, structurally different GABA-B antagonist to confirm that the observed effect is specific to GABA-B receptor blockade. 2. Control experiments: Include a control group with an inactive enantiomer of the antagonist, if available. |
| Poor compound solubility: | 1. Check solubility: Ensure the compound is fully dissolved in the culture medium. Precipitates can cause non-specific toxicity. 2. Use of a suitable vehicle: Use a vehicle like DMSO at a final concentration that is non-toxic to the cells (typically <0.1%). Remember to include a vehicle-only control group. |
Problem 2: Inconsistent or unexpected behavioral effects in animal models (e.g., hyperactivity, seizures).
| Possible Cause | Troubleshooting Step |
| Dose is too high: | 1. Dose-response study: Conduct a thorough dose-response study to identify a dose that produces the desired behavioral effect without inducing overt neurotoxicity like seizures.[9] 2. Pharmacokinetic analysis: If possible, measure the plasma and brain concentrations of the compound to correlate exposure levels with behavioral outcomes. |
| Route of administration: | 1. Optimize delivery: The route of administration (e.g., i.p., i.v., oral) can significantly impact the pharmacokinetic profile. Experiment with different routes to achieve more stable and predictable brain concentrations. |
| Animal strain or species differences: | 1. Literature review: Consult the literature for studies using the same compound in different strains or species to check for known variations in sensitivity. 2. Pilot studies: If using a new strain, conduct pilot studies to establish the appropriate dose range. |
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used CGP antagonists.
| Compound | Target | IC50 / Ki | Notes |
| CGP 35348 | GABA-B Receptor Antagonist | IC50: 34 µM[4] | Brain penetrant.[1] |
| CGP 55845 | GABA-B Receptor Antagonist | Ki: 4.5 nM[9]IC50: 5 nM[8][11] | Potent and selective.[13] Shows convulsive actions at high doses.[8] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using the MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
CGP antagonist of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the CGP antagonist in the cell culture medium. Remove the old medium from the wells and add the medium containing the antagonist. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control.
Visualizations
Caption: GABA-B Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Neurotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP35348 | 123690-79-9 | Benchchem [benchchem.com]
- 3. CGP-35348 - Wikipedia [en.wikipedia.org]
- 4. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Ionotropic GABA receptor antagonism-induced adverse outcome pathways for potential neurotoxicity biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of GABA-B Receptor Antagonists: CGP 55845 vs. CGP 35348
A comprehensive guide for researchers and drug development professionals on the comparative in vivo potency and experimental protocols for the widely used GABA-B receptor antagonists, CGP 55845 and CGP 35348.
This guide provides a detailed comparison of the in vivo potency of two critical GABA-B receptor antagonists, CGP 55845 and CGP 35348. While both compounds are instrumental in neuroscience research for their ability to block the inhibitory effects of GABA at the B-type receptor, their potencies can differ significantly. This document summarizes available quantitative data, outlines detailed experimental methodologies for their assessment, and provides visual representations of the relevant signaling pathways and experimental workflows.
Potency Comparison: A Head-to-Head Look
In vitro evidence strongly suggests that CGP 55845 is a significantly more potent antagonist than CGP 35348. One study highlighted that CGP 55845A is approximately three orders of magnitude more potent than previously described GABA-B receptor antagonists, a category that includes CGP 35348.[1] Another in vitro study reported IC50 values of 5 nM for CGP 55845 and 34 µM for CGP 35348, further underscoring the substantial difference in their potency at the receptor level.[2]
The following table summarizes in vivo data from separate studies, providing an indication of the doses required for each antagonist to counteract baclofen-induced effects.
| Antagonist | Animal Model | Baclofen-Induced Effect | Route of Administration | Effective Antagonist Dose | Reference |
| CGP 35348 | Mice | Antinociception | i.p. | 60-100 mg/kg | [3] |
| CGP 35348 | Mice | Impairment of Rota-rod Performance | i.c.v. | 2.5 µ g/mouse | [3] |
| CGP 35348 | Mice | Decrease in Locomotor Activity | i.p. | 400 mg/kg | [4] |
| CGP 35348 | Rats | Increase in Striatal Dopamine (B1211576) Synthesis | i.p. | >100 mg/kg | [5] |
| CGP 55845A | Neonatal Rats | Depression of Dorsal Root Evoked Potentials (in vitro) | Bath application | Blocked effects of 1-10 µM baclofen (B1667701) | [6] |
Note: i.p. = intraperitoneal; i.c.v. = intracerebroventricular. Data for CGP 55845 in classic in vivo antagonism models with reported ED50 values are sparse in the reviewed literature, reflecting its primary use in in vitro and ex vivo preparations where its high potency is advantageous.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vivo experiments used to assess the potency of GABA-B receptor antagonists.
Antagonism of Baclofen-Induced Hypothermia in Mice
This protocol is designed to evaluate the ability of a GABA-B antagonist to reverse the hypothermic effect of baclofen.
1. Animals:
-
Male albino mice (e.g., Swiss Webster) weighing 20-25 g are suitable.
-
House animals in a temperature-controlled environment (20-22°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
Baclofen (e.g., (±)-baclofen)
-
CGP 55845 or CGP 35348
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Digital rectal thermometer
-
Animal scale
3. Procedure:
-
Baseline Temperature Measurement: Measure the basal rectal temperature of each mouse before any injections.
-
Antagonist Administration: Administer the GABA-B antagonist (CGP 55845 or CGP 35348) or vehicle via the desired route (e.g., intraperitoneally, i.p.). A range of doses should be tested to determine a dose-response relationship.
-
Pre-treatment Time: Allow a specific pre-treatment time for the antagonist to be absorbed and distributed (e.g., 15-30 minutes).
-
Agonist Administration: Administer a dose of baclofen known to induce a significant hypothermic response (e.g., 10 mg/kg, i.p.).
-
Temperature Monitoring: Measure rectal temperature at regular intervals after baclofen administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. The potency of the antagonist can be determined by its ability to reduce the maximum hypothermic effect of baclofen. An ED50 value can be calculated as the dose of the antagonist that produces a 50% reversal of the baclofen-induced hypothermia.
Antagonism of Baclofen-Induced Motor Incoordination (Rota-rod Test) in Rats
This protocol assesses the ability of a GABA-B antagonist to prevent the motor impairment caused by baclofen.
1. Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley) weighing 200-250 g.
-
Housing and acclimatization conditions are as described for the hypothermia experiment.
2. Materials:
-
Baclofen
-
CGP 55845 or CGP 35348
-
Vehicle
-
Rota-rod apparatus
-
Animal scale
3. Procedure:
-
Training: Train the rats on the rota-rod for several days prior to the experiment. Each training session should consist of placing the rat on the rotating rod at a constant or accelerating speed until it can remain on the rod for a predetermined amount of time (e.g., 120 seconds).
-
Baseline Performance: On the day of the experiment, record the baseline latency to fall from the rota-rod for each trained rat.
-
Antagonist Administration: Administer the GABA-B antagonist or vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period.
-
Agonist Administration: Administer a dose of baclofen known to induce motor incoordination (e.g., 2-4 mg/kg, i.p.).
-
Rota-rod Testing: At the time of peak baclofen effect (e.g., 30 minutes post-injection), place the rat on the rota-rod and measure the latency to fall.
-
Data Analysis: The antagonist's efficacy is determined by its ability to increase the latency to fall compared to the baclofen-only group. An ED50 can be calculated as the dose of the antagonist that restores 50% of the performance lost due to baclofen administration.
Visualizing the Molecular Landscape
To better understand the context of CGP 55845 and CGP 35348 activity, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for comparing antagonist potency.
Caption: GABA-B receptor signaling pathway.
Caption: In vivo antagonist potency workflow.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABAB antagonist, CGP 35348, antagonizes the effects of baclofen, gamma-butyrolactone and HA 966 on rat striatal dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348 and CGP 55845A block the baclofen-induced depression of dorsal root evoked potentials in lumbar motoneurons of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP 52432 and Phaclofen as GABA-B Autoreceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used GABA-B autoreceptor antagonists: CGP 52432 and phaclofen (B54434). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its actions are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. Presynaptic GABA-B autoreceptors play a crucial role in modulating GABA release. Antagonists of these autoreceptors are invaluable tools for studying the physiological and pathological roles of GABAergic signaling. This guide focuses on a comparative analysis of CGP 52432 and phaclofen, highlighting their key differences in potency, selectivity, and experimental utility.
Overall, the experimental data strongly indicates that CGP 52432 is a significantly more potent and selective antagonist of GABA-B autoreceptors compared to phaclofen .
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of CGP 52432 and phaclofen based on published experimental data.
| Parameter | CGP 52432 | Phaclofen | Reference(s) |
| Potency at GABA-B Autoreceptors | |||
| pA2 | 7.70 | Not consistently reported | [1] |
| IC50 (GABA release) | 0.085 µM | ~300 µM (EC50 for increasing GABA release) | [1][2] |
| IC50 (radioligand binding) | Not specified for autoreceptors | 76 ± 13 µM (for (-)-(R)-phaclofen) | [3] |
| Relative Potency | ~1000-fold more potent than phaclofen | - | [1] |
| Selectivity | 35-fold more selective for GABA autoreceptors over somatostatin (B550006) release-regulating receptors and 100-fold over glutamate (B1630785) release-regulating receptors. | Less selective; may not be active at all GABA-B receptor subtypes. Low sensitivity at recombinant human GABA-B receptors. | [1][4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
K+-Evoked GABA Release from Synaptosomes
This assay is used to assess the effect of antagonists on the release of GABA from presynaptic terminals.
Objective: To measure the ability of CGP 52432 and phaclofen to antagonize the inhibitory effect of a GABA-B agonist (e.g., baclofen) on K+-evoked GABA release.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the desired brain region (e.g., rat cerebral cortex) using standard subcellular fractionation techniques.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer and centrifuge to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Loading with [3H]-GABA:
-
Incubate the synaptosomes with [3H]-GABA to allow for uptake into the presynaptic terminals.
-
Wash the synaptosomes to remove excess extracellular [3H]-GABA.
-
-
Superfusion:
-
Layer the [3H]-GABA-loaded synaptosomes onto a filter in a superfusion chamber.
-
Continuously superfuse with a physiological buffer at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals to measure basal [3H]-GABA release.
-
-
Stimulation and Antagonist Application:
-
Induce depolarization and subsequent GABA release by switching to a high-potassium (K+) buffer (e.g., 15 mM KCl). This is the first stimulation (S1).
-
After a washout period, apply the GABA-B antagonist (CGP 52432 or phaclofen) in the presence of a GABA-B agonist (e.g., baclofen).
-
Apply a second high-K+ stimulus (S2) in the presence of the agonist and antagonist.
-
Collect superfusate fractions throughout the stimulation periods.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the collected fractions using liquid scintillation counting.
-
Calculate the fractional release of [3H]-GABA for both stimulation periods (S2/S1 ratio).
-
The ability of the antagonist to reverse the agonist-induced inhibition of GABA release is determined by the increase in the S2/S1 ratio in the presence of the antagonist compared to the agonist alone.
-
Generate concentration-response curves to determine the IC50 or EC50 of the antagonists.[6][7][8]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of antagonists to GABA-B receptors.
Objective: To measure the affinity (Ki or IC50) of CGP 52432 and phaclofen for GABA-B receptors by their ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In assay tubes, combine the prepared membranes, a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA, [3H]-baclofen, or a radiolabeled antagonist like [3H]CGP54626), and varying concentrations of the unlabeled antagonist (CGP 52432 or phaclofen).
-
Include a tube with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9][10][11][12]
-
Mandatory Visualizations
GABA-B Autoreceptor Signaling Pathway
Caption: GABA-B autoreceptor signaling pathway and the site of action for antagonists.
Experimental Workflow for Comparing Antagonists
Caption: Workflow for comparing GABA-B autoreceptor antagonists using K+-evoked release assay.
Logical Relationship of Antagonistic Action
Caption: Logical flow of GABA-B autoreceptor antagonism leading to enhanced GABA release.
References
- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human GABA(B1b) and GABA(B2) heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intravenous general anesthetics on [3H]GABA release from rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of CGP 35348 in Animal Models of Epilepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GABAB receptor antagonist, CGP 35348, with established anti-epileptic drugs (AEDs) in relevant animal models of epilepsy. The following sections present quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive evaluation of CGP 35348's potential as an anti-seizure agent.
Mechanism of Action: Targeting the GABAB Receptor
CGP 35348 is a selective antagonist of the GABAB receptor.[1] In the central nervous system, the neurotransmitter gamma-aminobutyric acid (GABA) exerts its inhibitory effects through two main receptor types: GABAA and GABAB. While GABAA receptors are ionotropic and mediate fast synaptic inhibition, GABAB receptors are metabotropic and responsible for slower, more prolonged inhibitory signals. The binding of GABA to GABAB receptors leads to the activation of G-proteins, which in turn modulate downstream effectors, including potassium and calcium channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Dysregulation of GABAergic signaling is a key factor in the pathophysiology of epilepsy. By blocking the GABAB receptor, CGP 35348 is hypothesized to modulate this inhibitory pathway, thereby influencing seizure activity. The following diagram illustrates the role of the GABAB receptor in synaptic transmission.
Caption: GABAB Receptor Signaling Pathway and the Action of CGP 35348.
Comparative Efficacy in Animal Models of Epilepsy
The anti-seizure potential of CGP 35348 has been investigated in various animal models of epilepsy. This section provides a comparative summary of its efficacy against established AEDs, focusing on quantitative measures of seizure activity.
Absence Seizures: Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
The GAERS model is a well-established genetic model for absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).
Table 1: Comparison of CGP 35348 and Ethosuximide (B1671622) in the GAERS Model
| Compound | Dose | Route of Administration | Effect on Seizure Activity | Reference |
| CGP 36742 (analog of CGP 35348) | 50-400 mg/kg | Intraperitoneal (i.p.) | Dose-dependent suppression of absence seizures. | [2] |
| Ethosuximide | 200 mg/kg | Intraperitoneal (i.p.) | Significant reduction in the number and duration of SWDs.[3] | [3] |
| Ethosuximide | ~300 mg/kg/day | Oral (in drinking water) | Chronic treatment significantly reduced the percentage of time spent in seizure.[3] | [3] |
It is important to note that while both GABAB receptor antagonists and ethosuximide show efficacy in reducing absence seizures, direct head-to-head comparative studies with CGP 35348 and ethosuximide in the GAERS model with identical experimental parameters are limited. The available data suggests that both classes of compounds can effectively suppress SWDs.
Chemically-Induced Seizures: Pentylenetetrazol (PTZ) Model
The PTZ-induced seizure model is a widely used screening tool for potential anticonvulsant drugs. PTZ is a GABAA receptor antagonist that induces generalized seizures.
Table 2: Efficacy of CGP 35348 and Sodium Valproate in the PTZ-Induced Seizure Model
| Compound | Dose | Route of Administration | Animal Model | Effect on Seizure Activity | Reference |
| CGP 35348 | 300 mg/kg | Intraperitoneal (i.p.) | Mice | Did not facilitate convulsions induced by submaximal doses of PTZ. | [1] |
| Sodium Valproate | 75 and 100 mg/kg | Intraperitoneal (i.p.) | Rats | Significantly improved antiepileptic parameters including initiation time of myoclonic and tonic-clonic seizures, seizure duration, and mortality rate. | [4] |
| Sodium Valproate | 200 and 300 mg/kg | Not Specified | Rats (Kindling model) | Significantly delayed the onset time to reach stage 4 and 5 seizures.[5] | [5] |
The findings in the PTZ model suggest that the mechanism of action of CGP 35348 may be more specific to certain types of seizures, as it did not show a pro-convulsant effect in this model of generalized seizures induced by GABAA antagonism. In contrast, sodium valproate, a broad-spectrum AED, demonstrates clear anticonvulsant effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key experiments cited in this guide.
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
Objective: To assess the effect of a compound on spontaneous absence seizures.
Animal Model: Male Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[3]
Surgical Procedure:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant EEG recording electrodes over the fronto-parietal cortex.
-
For intracortical injections, implant a guide cannula targeting the somatosensory cortex.
-
Allow a recovery period of at least one week post-surgery.
Drug Administration:
-
Intraperitoneal (i.p.) Injection: Dissolve the compound in a suitable vehicle (e.g., saline). Administer the solution via i.p. injection at the desired dose.[3]
-
Oral Administration: For chronic studies, dissolve the compound in the drinking water to achieve the target daily dose based on average water consumption.[3]
-
Intracortical Injection: Using a microinfusion pump, slowly infuse a small volume of the compound solution through the implanted guide cannula.
Data Acquisition and Analysis:
-
Record EEG signals from freely moving animals in a shielded chamber.
-
Acquire baseline EEG recordings prior to drug administration.
-
Record EEG continuously for a defined period post-administration.
-
Analyze EEG data to quantify the number, duration, and total time spent in spike-wave discharges (SWDs).
Caption: Experimental Workflow for the GAERS Model.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant properties of a compound against chemically-induced generalized seizures.
Animal Model: Male Wistar rats or mice.[1][4]
Drug Administration:
-
Administer the test compound (e.g., CGP 35348 or sodium valproate) via the desired route (e.g., i.p.) at various doses.
-
A control group should receive the vehicle alone.
Seizure Induction:
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p. for rats).[4]
-
Immediately after PTZ injection, place the animal in an observation chamber.
Data Acquisition and Analysis:
-
Observe the animals for a set period (e.g., 30 minutes).
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Record the duration of the seizures.
-
Note the presence or absence of mortality within 24 hours.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
Caption: Experimental Workflow for the PTZ-Induced Seizure Model.
Conclusion
The available preclinical data indicates that the GABAB receptor antagonist, CGP 35348, and its analogs demonstrate efficacy in animal models of absence epilepsy, suggesting a potential therapeutic role for this class of compounds in this specific seizure type. In the GAERS model, GABAB receptor antagonists have been shown to suppress spike-wave discharges, a key characteristic of absence seizures.[2]
In contrast, in the PTZ model of generalized seizures, CGP 35348 did not exhibit pro-convulsant activity, which distinguishes it from compounds that might broadly lower the seizure threshold.[1] Established broad-spectrum AEDs like sodium valproate show clear efficacy in this model.[4][5]
Further head-to-head comparative studies are warranted to directly compare the potency and efficacy of CGP 35348 with standard-of-care AEDs like ethosuximide and valproate within the same animal models and under identical experimental conditions. Such studies will be crucial in fully elucidating the therapeutic potential and the precise clinical positioning of GABAB receptor antagonists in the management of epilepsy. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for designing and interpreting future research in this area.
References
- 1. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposite effects of GABAB receptor antagonists on absences and convulsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiepileptic effect of sodium valproate during different phases of the estrous cycle in PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: CGP 55845 vs. Saclofen at GABA-B Receptors
A definitive guide for researchers and drug development professionals on the pharmacological profiles of two key GABA-B receptor antagonists.
This guide provides a comprehensive in vitro comparison of CGP 55845 and saclofen (B1680481), two widely used antagonists of the GABA-B receptor. The following sections detail their comparative binding affinities, functional potencies, and the experimental protocols utilized for these assessments, offering a critical resource for the selection of the appropriate antagonist for specific research needs.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data for CGP 55845 and saclofen from published in vitro studies. Direct comparison of these values should be made with caution, as experimental conditions can vary between studies. However, data from head-to-head comparative studies are highlighted where available to provide the most robust comparison.
| Compound | Test System | Parameter | Value | Reference |
| CGP 55845 | Rat Brain Membranes | IC50 (nM) | 5 | [1] |
| Rat Brain Membranes | pKi | 8.35 | [1] | |
| Rat Dorso-lateral Septal Neurones | pA2 | 8.3 | [2] | |
| Saclofen | Rat Cerebellar Membranes | IC50 (µM) | 7.8 | |
| 2-OH Saclofen | Rat Dorso-lateral Septal Neurones | pA2 | 4.2 | [2] |
Table 1: Comparative Binding Affinity and Potency. This table highlights the significantly higher potency of CGP 55845 compared to saclofen and its analogue, 2-OH saclofen. The pA2 value, a measure of antagonist potency, for CGP 55845 is several orders of magnitude greater than that for 2-OH saclofen in the same electrophysiological preparation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. The following are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for GABA-B Receptors
This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the GABA-B receptor using a radiolabeled ligand.
1. Tissue Preparation (Rat Brain Membranes):
-
Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 4°C, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Competition Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a GABA-B receptor radioligand (e.g., [³H]GABA or [³H]baclofen) and varying concentrations of the unlabeled competitor drugs (CGP 55845 or saclofen).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM baclofen).
-
Incubation is carried out at room temperature for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording in Rat Brain Slices
This protocol outlines the methodology for assessing the functional antagonism of GABA-B receptors using intracellular recordings from neurons in brain slices.
1. Brain Slice Preparation:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus or dorso-lateral septum) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Intracellular Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature.
-
Intracellular recordings are made from individual neurons using sharp microelectrodes filled with a suitable electrolyte solution.
-
The membrane potential and input resistance of the neuron are monitored.
3. Drug Application and Data Acquisition:
-
The GABA-B receptor agonist (e.g., baclofen) is applied to the bath to induce a hyperpolarization of the neuronal membrane.
-
Once a stable response to the agonist is established, the antagonist (CGP 55845 or saclofen) is co-applied at increasing concentrations.
-
The ability of the antagonist to reverse the agonist-induced hyperpolarization is quantified.
4. Data Analysis:
-
Concentration-response curves for the antagonist are constructed, and the pA2 value is calculated using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Visualizing the Experimental and Signaling Context
To better understand the experimental workflows and the underlying signaling pathways, the following diagrams are provided.
Caption: GABAB receptor signaling pathway and points of antagonism.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an electrophysiological experiment.
Conclusion
The in vitro data presented in this guide unequivocally demonstrate that CGP 55845 is a significantly more potent GABA-B receptor antagonist than saclofen . This difference in potency, spanning several orders of magnitude, is a critical consideration for researchers when selecting an antagonist for their studies. For experiments requiring a high degree of receptor blockade at low nanomolar concentrations, CGP 55845 is the superior choice. Saclofen, while less potent, may still be a useful tool in specific experimental paradigms where a lower affinity antagonist is desired. The provided experimental protocols offer a foundation for the design and execution of in vitro studies aimed at further characterizing these and other GABA-B receptor ligands.
References
A Comparative Analysis of CGRP Antagonist Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
The advent of Calcitonin Gene-Related Peptide (CGRP) antagonists has revolutionized the treatment of migraine. However, a thorough understanding of their selectivity and potential off-target effects is crucial for both optimizing therapeutic strategies and ensuring patient safety. This guide provides a comparative analysis of the cross-reactivity of various CGRP antagonists with other neurotransmitter receptors, supported by experimental data and detailed protocols.
Introduction to CGRP Antagonists and Receptor Selectivity
CGRP antagonists can be broadly categorized into two classes: small molecule antagonists, known as 'gepants', and monoclonal antibodies. These drugs function by either blocking the CGRP receptor or sequestering the CGRP ligand itself. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). A key consideration in the selectivity of CGRP antagonists is their potential interaction with other receptors of the calcitonin family, particularly the amylin 1 (AMY₁) receptor, which shares the RAMP1 subunit with the CGRP receptor.[1] This shared subunit is a primary reason for the observed cross-reactivity of some CGRP antagonists.
Comparative Analysis of Cross-reactivity
The following table summarizes the available quantitative data on the binding affinities and functional antagonism of various CGRP antagonists at the CGRP receptor and the AMY₁ receptor. Data on cross-reactivity with other major neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, is limited in the public domain for most CGRP antagonists.
| Antagonist | Type | Target Receptor | Off-Target Receptor | Binding Affinity (Ki/IC₅₀) / Functional Potency (pA₂/pIC₅₀) | Selectivity (Fold Difference) |
| Rimegepant | Gepant | CGRP Receptor | AMY₁ Receptor | CGRP: High affinityAMY₁: Lower affinity | ~30-fold higher for CGRP receptor |
| Ubrogepant | Gepant | CGRP Receptor | AMY₁ Receptor | Data not publicly available | Data not publicly available |
| Atogepant | Gepant | CGRP Receptor | AMY₁ Receptor | Data not publicly available | Data not publicly available |
| Erenumab | Monoclonal Antibody | CGRP Receptor | AMY₁ Receptor | CGRP: pIC₅₀ ≈ 7.61AMY₁: pIC₅₀ ≈ 5.77 | ~20 to 120-fold preference for CGRP receptor |
| Fremanezumab | Monoclonal Antibody | CGRP Ligand | Not Applicable | Not Applicable | Not Applicable |
| Galcanezumab | Monoclonal Antibody | CGRP Ligand | Not Applicable | Not Applicable | Not Applicable |
| Eptinezumab | Monoclonal Antibody | CGRP Ligand | Not Applicable | Not Applicable | Not Applicable |
Note: The monoclonal antibodies that target the CGRP ligand (fremanezumab, galcanezumab, and eptinezumab) are not expected to exhibit receptor cross-reactivity. Their selectivity is determined by their specific binding to the CGRP peptide.
Signaling Pathways
The CGRP and AMY₁ receptors are both G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
References
A Comparative Review of CGP 36742 and CGP 51176 in Preclinical Models of Depression
Aimed at the research and drug development community, this guide provides a detailed comparative analysis of two selective GABA-B receptor antagonists, CGP 36742 and CGP 51176, based on their performance in established preclinical models of depression. This document synthesizes key experimental data, outlines methodologies, and visualizes proposed mechanisms of action to facilitate an objective evaluation of their therapeutic potential.
Introduction
The GABAergic system, particularly the GABA-B receptor, has emerged as a promising target for novel antidepressant therapies. Antagonism of these receptors is hypothesized to disinhibit the release of various neurotransmitters, leading to downstream effects that may alleviate depressive symptoms. Two notable compounds in this class are CGP 36742 (3-aminopropyl-n-butyl-phosphinic acid) and CGP 51176 (3-amino-2(R)-hydroxypropyl-cyclohexylmethyl-phosphinic acid). This guide presents a comparative overview of their efficacy and characteristics as demonstrated in key preclinical studies.
Mechanism of Action
Both CGP 36742 and CGP 51176 act as selective antagonists at GABA-B receptors. These receptors are G-protein coupled receptors that, upon activation by GABA, inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a reduction in neuronal excitability and neurotransmitter release. By blocking these receptors, CGP 36742 and CGP 51176 are thought to reverse these inhibitory effects, leading to an increase in the release of excitatory neurotransmitters like glutamate (B1630785). This surge in glutamate can, in turn, modulate the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and activate downstream signaling cascades involving CREB (cAMP response element-binding protein), which are implicated in neurogenesis and synaptic plasticity – processes often impaired in depression. Furthermore, the antidepressant-like effects of GABA-B antagonists appear to be dependent on an intact serotonergic system.
Comparative Efficacy in Preclinical Depression Models
The antidepressant-like potential of CGP 36742 and CGP 51176 has been evaluated in several well-established rodent models of depression. The following sections and tables summarize the key findings from these studies.
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Experimental Protocol: Male albino Swiss mice were administered the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the test. Each mouse was placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm for 6 minutes. The duration of immobility was recorded during the last 4 minutes of the test.[1]
Quantitative Data:
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Statistical Significance | Reference |
| CGP 36742 | 10 | ↓ 32% | p < 0.05 | [Nowak et al., 2006][1] |
| 30 | ↓ 40% | p < 0.05 | [Nowak et al., 2006][1] | |
| CGP 51176 | 8 | ↓ 31% | p < 0.05 | [Nowak et al., 2006][1] |
| 12 | ↓ 31% | p < 0.05 | [Nowak et al., 2006][1] | |
| Imipramine (B1671792) | 30 | ↓ 21% | p < 0.05 | [Nowak et al., 2006][1] |
Both compounds demonstrated significant antidepressant-like activity in the FST, with effects comparable to or greater than the tricyclic antidepressant imipramine at the tested doses.[1] Neither compound was found to affect spontaneous locomotor activity, suggesting the observed effects in the FST are not due to motor stimulation.[1]
Olfactory Bulbectomy (OB) Model in Rats
Bilateral olfactory bulbectomy in rats leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of depression in humans. Chronic, but not acute, treatment with antidepressants typically reverses these changes.
Experimental Protocol: Male Wistar rats underwent bilateral olfactory bulbectomy or sham surgery. After a 14-day recovery period, rats were treated daily with the test compounds (i.p.) for 14 days. Behavioral assessments, including open field activity (hyperactivity is a characteristic of OB rats) and a passive avoidance task (to assess learning and memory deficits), were conducted.[1]
Quantitative Data:
| Compound | Dose (mg/kg, i.p., 14 days) | Effect on OB-induced Hyperactivity | Effect on OB-induced Learning Deficits | Reference |
| CGP 36742 | 10 | Attenuated | Restored | [Nowak et al., 2006][1] |
| CGP 51176 | 3 | Attenuated | Restored | [Nowak et al., 2006][1] |
Both CGP 36742 and CGP 51176, following chronic administration, effectively reversed the behavioral deficits induced by olfactory bulbectomy, providing further evidence of their antidepressant-like profiles.[1]
Chronic Mild Stress (CMS) Model in Rats
The CMS model is considered one of the most translationally relevant animal models of depression, as it exposes animals to a series of unpredictable, mild stressors over a prolonged period, leading to anhedonia (a core symptom of depression), which is measured by a decrease in sucrose (B13894) preference.
Experimental Protocol: Male Wistar rats were subjected to a 7-week chronic mild stress protocol involving various stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal). From the third week, rats were treated daily with CGP 51176 (i.p.). Sucrose intake was measured weekly.
Quantitative Data:
| Compound | Dose (mg/kg, i.p., 5 weeks) | Effect on CMS-induced Sucrose Intake Deficit | Reference |
| CGP 51176 | 1, 3, 5 | Reversed the deficit | [Nowak et al., 2006][1] |
| Imipramine | 10 | Reversed the deficit | [Nowak et al., 2006][1] |
Chronic treatment with CGP 51176 was effective in reversing the anhedonia-like behavior in the CMS model, an effect also observed with imipramine.[1]
Physicochemical and Pharmacokinetic Properties
| Property | CGP 36742 | CGP 51176 | Reference |
| Chemical Name | 3-aminopropyl-n-butyl-phosphinic acid | 3-amino-2(R)-hydroxypropyl-cyclohexylmethyl-phosphinic acid | [1] |
| GABA-B Receptor IC50 | 36 µM | 6 µM | [1][2] |
| Blood-Brain Barrier Penetration | Yes (Orally active) | Inferred from in vivo activity | [2] |
| Rodent Pharmacokinetics | Peak plasma levels 30-60 min post-i.p. injection in rats. | Data not available. | [3] |
CGP 51176 demonstrates a higher in vitro potency for the GABA-B receptor compared to CGP 36742.[1] Both compounds are effective following systemic administration in rodents, indicating sufficient central nervous system penetration to exert their pharmacological effects.
Visualizing the Mechanism and Workflow
To better understand the proposed signaling pathways and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway for GABA-B receptor antagonists.
Caption: Experimental workflow for the Forced Swim Test.
Summary and Conclusion
The available preclinical data consistently demonstrate that both CGP 36742 and CGP 51176 exhibit significant antidepressant-like properties across multiple, mechanistically distinct animal models of depression.
-
Efficacy: Both compounds are effective in the forced swim test and the olfactory bulbectomy model. CGP 51176 has also shown efficacy in the chronic mild stress model. Their effects are comparable to the established antidepressant, imipramine.
-
Potency: Based on in vitro data, CGP 51176 (IC50 = 6 µM) is a more potent GABA-B receptor antagonist than CGP 36742 (IC50 = 36 µM).[1][2] This difference in potency may be reflected in the lower effective dose of CGP 51176 observed in the olfactory bulbectomy model.
-
Mechanism: Their antidepressant-like effects are mediated through the antagonism of GABA-B receptors, which is believed to enhance glutamatergic and serotonergic neurotransmission, and potentially promote neuroplasticity via BDNF signaling.
References
- 1. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of rat brain and plasma levels of the orally active GABAB antagonist 3-amino-propyl-n-butyl-phosphinic acid (CGP 36742) by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of CGP 52432's Selectivity for GABA-B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 52432, a potent and selective GABA-B receptor antagonist, with other commonly used antagonists. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for in vivo research.
Introduction to CGP 52432
CGP 52432 is a phosphinic acid derivative that acts as a competitive antagonist at GABA-B receptors. It is widely recognized for its high potency and selectivity, particularly for presynaptic GABA-B autoreceptors. This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors in the central nervous system.
Comparative Analysis of GABA-B Receptor Antagonists
The selectivity of CGP 52432 has been evaluated in various in vitro and in vivo studies. Below is a summary of its performance compared to other notable GABA-B receptor antagonists.
Table 1: In Vitro Potency and Selectivity of GABA-B Receptor Antagonists
| Compound | Target | IC50 (nM) | pA2 | Species/Tissue | Reference |
| CGP 52432 | GABA-B Autoreceptors | 85 | 7.70 | Rat Cerebral Cortex Synaptosomes | [1] |
| GABA-B Receptors (Somatostatin Release) | ~3,000 | - | Rat Cerebral Cortex Synaptosomes | [1] | |
| GABA-B Receptors (Glutamate Release) | ~8,500 | - | Rat Cerebral Cortex Synaptosomes | [1] | |
| GABA-B Receptor (Dorso-lateral Septal Neurons) | - | 6.7 | Rat Brain Slices | [2] | |
| CGP 35348 | GABA-B Receptor | 34,000 | 4.5 | Rat Cortical Membranes / Dorso-lateral Septal Neurons | [2][3] |
| CGP 54626 | GABA-B Receptor | Potent | - | - | [4] |
| CGP 55845A | GABA-B Receptor | - | 8.3 | Rat Dorso-lateral Septal Neurons | [2] |
| SCH 50911 | GABA-B Receptor | - | - | - | [4] |
| Phaclofen (B54434) | GABA-B Receptor | - | - | - | [1][4] |
| 2-OH saclofen | GABA-B Receptor | - | 4.2 | Rat Dorso-lateral Septal Neurons | [2] |
Note: A higher pA2 value indicates higher antagonist potency. IC50 values represent the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or the functional response.
Table 2: In Vivo Effects of GABA-B Receptor Antagonists
| Compound | Model/Assay | Effect | Dose/Concentration | Species | Reference |
| CGP 52432 | Hippocampal cGMP Modulation | Increased extracellular cGMP | 0.1-30 µM (in perfusate) | Rat | |
| CGP 35348 | Hippocampal cGMP Modulation | Increased extracellular cGMP | 0.3-1 mM (in perfusate) | Rat | |
| CGP 35348 | Absence Epilepsy Model | Reduced spike-wave bursts by 84% | 100 mg/kg (i.p.) | Rat | [5] |
| CGP 56999A | Behavioral Observation | Induced convulsions | 3 mg/kg (i.p.) | Rat | [6] |
Note: This table highlights some of the observed in vivo effects. Direct comparative studies on the selectivity of these antagonists in a standardized in vivo model are limited.
Signaling Pathways and Experimental Workflows
To understand the context of CGP 52432's action, it is crucial to visualize the GABA-B receptor signaling pathway and the experimental workflows used to assess its selectivity.
GABA-B Receptor Signaling Pathway
Experimental Workflow: In Vivo Microdialysis
Experimental Workflow: In Vivo Electrophysiology
Detailed Experimental Protocols
In Vitro Receptor Binding Assay (Adapted from Olpe et al., 1990)
-
Objective: To determine the binding affinity (IC50) of CGP 52432 and other antagonists for GABA-B receptors.
-
Tissue Preparation:
-
Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended in buffer to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled GABA-B receptor agonist or antagonist (e.g., [3H]GABA or [3H]CGP 54626).
-
Increasing concentrations of the unlabeled antagonist (e.g., CGP 52432) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., baclofen).
-
After incubation, the membranes are rapidly filtered and washed.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
In Vivo Microdialysis (General Protocol)
-
Objective: To measure the effect of CGP 52432 on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
CGP 52432 or another antagonist is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate samples are continuously collected to monitor changes in neurotransmitter concentrations.
-
-
Sample Analysis:
-
The concentrations of neurotransmitters (e.g., GABA, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The data are typically expressed as a percentage of the baseline concentration.
-
In Vivo Electrophysiology (General Protocol)
-
Objective: To assess the ability of CGP 52432 to antagonize GABA-B receptor-mediated neuronal inhibition in vivo.
-
Surgical and Recording Procedure:
-
The animal is anesthetized and placed in a stereotaxic frame.
-
A craniotomy is performed over the target brain area.
-
A recording microelectrode is slowly lowered into the brain to record the activity of single neurons or local field potentials.
-
Stable baseline neuronal activity is recorded.
-
A GABA-B receptor agonist (e.g., baclofen) is applied (e.g., via iontophoresis or systemic administration) to induce a measurable inhibitory effect (e.g., decreased firing rate, hyperpolarization).
-
CGP 52432 or another antagonist is then administered, and the reversal of the agonist-induced effect is recorded.
-
-
Data Analysis:
-
Changes in neuronal firing rate, membrane potential, or the amplitude and duration of inhibitory postsynaptic potentials (IPSPs) are quantified.
-
Dose-response curves can be generated to determine the potency of the antagonist.
-
Discussion and Conclusion
The available data consistently demonstrate that CGP 52432 is a potent and highly selective antagonist for GABA-B receptors, particularly presynaptic autoreceptors, in in vitro preparations.[1] Its selectivity appears to be superior to that of older antagonists like phaclofen and CGP 35348.
In vivo studies, although less comprehensive in direct comparisons, support the potent GABA-B antagonistic effects of CGP 52432. For instance, its ability to increase extracellular cGMP in the hippocampus at low micromolar concentrations, an effect shared by CGP 35348 but at much higher concentrations, suggests a potent in vivo action on GABA-B receptor-mediated pathways.
However, it is important to consider potential off-target effects. One study has reported that CGP 52432 can inhibit glycine (B1666218) exocytosis in the hippocampus, an effect not directly related to GABA-B receptor antagonism.[4] This highlights the importance of careful dose selection and the use of appropriate controls in in vivo experiments.
References
- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CGP 65015
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of CGP 65015, a GABA receptor antagonist, based on established laboratory safety protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, it is crucial to handle the compound with care. As a GABA receptor antagonist, it may exhibit stimulant and convulsant effects.[1] Always consult the specific Safety Data Sheet (SDS) for detailed information on handling and safety precautions. If an SDS is not available, treat the substance as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn to protect from spills.
General Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedures
The proper disposal of chemical waste is a critical aspect of laboratory safety.[3] Adherence to the following steps will ensure the safe and compliant disposal of this compound.
1. Waste Identification and Classification:
2. Segregation of Waste:
Proper segregation is crucial to prevent dangerous chemical reactions.[3][5]
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: If this compound is in a solution, do not mix it with other incompatible solvents.[3] For instance, organic solvents should not be mixed with acidic waste.[3]
-
Contaminated Labware: Glassware and other lab materials contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[4][6] Needles and other sharps must be placed in a designated sharps container.[6]
3. Waste Container Requirements:
All hazardous waste containers must meet specific standards to ensure safety and compliance.[4]
| Container Attribute | Requirement | Rationale |
| Condition | Good condition, no leaks or cracks.[4] | Prevents spills and exposure. |
| Compatibility | Material must be compatible with the chemical waste.[4][5][7] | Prevents degradation of the container and potential reactions. |
| Lid | Must be kept closed except when adding waste.[4] | Minimizes evaporation and prevents spills. |
| Labeling | Affixed with a completed "Hazardous Waste" label.[4] | Clearly communicates the contents and associated hazards. |
4. Labeling:
Proper labeling is essential for safe handling and disposal.[8] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) of the contents (e.g., "this compound"). Chemical abbreviations are not acceptable.[4]
-
The date of accumulation.[8]
-
The name of the waste generator.[4]
5. Storage:
Store waste containers in a designated, secure area away from general laboratory traffic.[7]
-
Store in a cool, dry, and well-ventilated location.[9]
-
Keep away from heat sources, open flames, and incompatible materials.[8][9]
-
Utilize secondary containment to prevent spills from spreading.[4]
6. Disposal:
Never dispose of hazardous chemical waste down the drain.[4] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] They are responsible for the final disposal in accordance with local, state, and federal regulations.[8]
Experimental Protocols: Decontamination of Labware
For reusable labware contaminated with this compound, a triple-rinse procedure is recommended.[4]
-
Initial Rinse: Rinse the labware with a suitable solvent capable of dissolving this compound. Collect this rinsate as hazardous waste.[4]
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate.
-
Final Rinse: Perform a final rinse with the solvent.
-
Water Wash: After the solvent rinses, wash the labware with soap and water.[4]
Visualizing Key Processes
To aid in understanding the context and procedures, the following diagrams illustrate the GABAergic signaling pathway and the chemical disposal workflow.
Caption: GABAergic signaling pathway and the antagonistic action of this compound.
Caption: Step-by-step workflow for the proper disposal of chemical waste.
References
- 1. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. uwlax.edu [uwlax.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. media.adeo.com [media.adeo.com]
Essential Safety and Handling Guide for CGP 65015 (Surrogate: CGP 55845)
Disclaimer: No public safety data is available for a compound specifically named "CGP 65015." This guide is based on the safety profile of a closely related and well-documented GABA-B receptor antagonist, CGP 55845 , which will be used as a surrogate. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any new chemical compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent and selective GABA-B receptor antagonist, this compound (using CGP 55845 as a reference). The following procedural guidance is intended to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The recommended PPE is detailed in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Dust Mask | A NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended if handling the compound in powdered form to avoid inhalation of dust particles.[1] |
Health Hazard Information
Understanding the potential health hazards is crucial for safe handling. The primary hazards associated with GABA-B receptor antagonists are based on their pharmacological activity.
| Hazard Category | Description |
| Acute Effects | May cause irritation to the eyes, skin, and respiratory tract upon direct contact. Ingestion may lead to adverse pharmacological effects. |
| Chronic Effects | The long-term toxicological properties have not been extensively investigated. Handle with care to avoid repeated exposure. |
| First Aid Measures | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing: If working with the solid form, weigh the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. CGP 55845 is soluble in DMSO.
-
General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated hazardous waste container.
-
Unused Compound: Unused or expired compound should be disposed of as hazardous chemical waste. Do not discard down the drain.[1]
-
Solutions: Solutions containing the compound should be collected in a labeled hazardous waste container for proper disposal by the institution's environmental health and safety office.
Experimental Protocols and Visualizations
GABA-B Receptor Antagonism Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effect of a GABA-B receptor antagonist like this compound in a cell-based assay.
Caption: Experimental workflow for assessing GABA-B receptor antagonist activity.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission.[2][3] Antagonists like this compound block the binding of GABA, thereby inhibiting the downstream signaling cascade.
Caption: Simplified GABA-B receptor signaling pathway and the action of an antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
